molecular formula C7H6N2O B1370187 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one CAS No. 5655-00-5

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B1370187
CAS No.: 5655-00-5
M. Wt: 134.14 g/mol
InChI Key: QDSJMVZVUSYEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) is a bicyclic heterocyclic compound of significant interest in medicinal chemistry, particularly for developing novel cancer immunotherapies. This scaffold is a key precursor in the synthesis of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 is a critical negative regulator of T-cell receptor signaling, and its inhibition can enhance T-cell activation and synergize with anti-PD-1 therapies to improve anti-tumor immune responses . Recent research has led to compounds featuring this core structure that demonstrate promising activity against HPK1, positioning them as potential candidates for combination therapies in oncology . Beyond immuno-oncology, the versatile pyrrolo[3,4-c]pyridine scaffold is recognized for a broad spectrum of pharmacological activities, serving as a key structure in the design of molecules for antidiabetic, antimicrobial, and anticancer applications . This product is provided for research purposes as a building block in drug discovery. It is supplied with a guaranteed purity of 95% and should be handled in accordance with its GHS warning classification, which indicates it may be harmful if swallowed and cause skin and eye irritation . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSJMVZVUSYEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596829
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-00-5
Record name 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Foundational Scaffold in Modern Drug Discovery

Abstract

The this compound core, a bicyclic azalactam, represents a privileged scaffold in contemporary medicinal chemistry. Its rigid structure and versatile substitution points have made it a cornerstone for the development of highly selective kinase inhibitors and other therapeutic agents. Derivatives have shown significant promise as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Nicotinamide Phosphoribosyltransferase (NAMPT) for oncology applications.[1][2][3] This guide provides a comprehensive analysis of the core physicochemical properties of the parent this compound molecule. We will delve into its structural and electronic characteristics, predicted physical properties, and spectroscopic profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The objective is to equip scientists and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in the design and synthesis of next-generation therapeutics.

Introduction to the this compound Scaffold

The strategic importance of a molecular scaffold in drug discovery cannot be overstated. The this compound system has emerged as a structure of significant interest due to its prevalence in a variety of biologically active agents.[4] Its inherent properties provide a robust foundation for building complex molecules with tailored pharmacological profiles.

Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is this compound. It is a heterocyclic compound featuring a pyrrolidone (a lactam) ring fused to a pyridine ring. This fusion imparts a unique combination of rigidity and electronic features that are crucial for its function as a pharmacophore.

cluster_0 This compound mol

Caption: Chemical structure of the core scaffold.

Significance in Medicinal Chemistry: The "Azalactam" Core

The true value of this scaffold lies in its application as a versatile intermediate for potent and selective inhibitors. The azalactam core is a key component in compounds designed to target critical cellular pathways.[5]

  • HPK1 Inhibition: Derivatives of this scaffold have been extensively explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[2] By inhibiting HPK1, these compounds can enhance the immune response against tumors, making them promising candidates for cancer immunotherapy.[1]

  • NAMPT Inhibition: Potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for cancer cell metabolism, have been developed using this core structure.[3] These inhibitors often exhibit improved aqueous solubility compared to earlier generations, a critical parameter for drug development.[3]

  • Broad Biological Activity: The larger family of pyrrolo[3,4-c]pyridines has demonstrated a wide range of pharmacological activities, including antiviral, antimycobacterial, and analgesic properties, highlighting the chemical diversity and therapeutic potential that can be accessed from this core.[4]

Core Physicochemical Properties

Understanding the intrinsic properties of the parent scaffold is fundamental to predicting the behavior of its derivatives. While extensive experimental data exists for complex derivatives, the data for the unsubstituted core is less common. The following sections combine computationally predicted data with established chemical principles.

Molecular Formula, Weight, and Composition

A precise understanding of the molecular weight and formula is the first step in any chemical analysis, essential for mass spectrometry, reaction stoichiometry, and purity assessments.

PropertyValueSource
Molecular Formula C₇H₆N₂OCalculated
Molecular Weight 134.14 g/mol Calculated
Exact Mass 134.04801 DaCalculated
Predicted Physical Properties

The physical state, solubility, and partitioning behavior of a compound are critical determinants of its suitability for biological assays and formulation. The following properties are predicted using computational models, as direct experimental values for the parent compound are not widely published.

PropertyPredicted ValueImplication for Drug Development
Melting Point >200 °CLikely a stable solid at room temperature, suitable for handling and storage.
Boiling Point ~435 °CHigh thermal stability; purification via distillation is impractical.
LogP (o/w) -0.5 to 0.5Indicates a relatively hydrophilic character, which may contribute to good aqueous solubility but could require optimization for membrane permeability.
pKa (Acidic - NH) ~16-18The lactam N-H is weakly acidic, not easily deprotonated under physiological conditions.
pKa (Basic - Pyridine N) ~3-5The pyridine nitrogen is weakly basic; the compound will be partially protonated in acidic environments like the stomach.
Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct signals for the aromatic protons on the pyridine ring (typically δ 7.0-8.5 ppm), a singlet or broad singlet for the lactam N-H proton (δ > 8.0 ppm), and a signal for the aliphatic CH₂ group adjacent to the carbonyl (typically δ 3.0-4.0 ppm).

    • ¹³C NMR: Expect a characteristic signal for the lactam carbonyl carbon (δ 165-175 ppm), signals for the aromatic carbons of the pyridine ring (δ 110-150 ppm), and a signal for the aliphatic CH₂ carbon (δ 30-45 ppm).

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the primary peak of interest would be the protonated molecular ion [M+H]⁺ at m/z 135.0553.

  • Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the N-H bond (around 3200 cm⁻¹), aromatic C-H bonds (>3000 cm⁻¹), and a strong, characteristic C=O stretch for the lactam carbonyl (1680-1720 cm⁻¹).

Experimental Determination of Physicochemical Properties

Rigorous experimental validation is paramount. The following section outlines standardized protocols for characterizing the this compound scaffold.

Workflow for Physicochemical Profiling

A systematic approach ensures that data is reproducible and comprehensive. The workflow begins with sample acquisition and proceeds through structural confirmation to detailed property analysis.

Caption: Systematic workflow for physicochemical characterization.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Principle: This equilibrium-based method is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in a specific buffer after a defined incubation period.

Apparatus & Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Analytical balance, vortex mixer, orbital shaker.

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (UV).

  • Centrifuge and 0.22 µm syringe filters.

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. This ensures a saturated solution is formed.

  • Cap the vial and vortex vigorously for 1 minute.

  • Place the vial on an orbital shaker at room temperature (25 °C) for 24 hours to allow the system to reach equilibrium.

  • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the compound in the filtrate using a pre-validated HPLC/UPLC method against a standard curve of known concentrations.

  • The resulting concentration is reported as the thermodynamic aqueous solubility.

Protocol: Spectroscopic Characterization (NMR)

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule.

Apparatus & Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is polar and contains an exchangeable N-H proton).

  • Tetramethylsilane (TMS) as an internal standard (0 ppm).

Procedure:

  • Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum. Reference the spectra to the residual solvent peak or TMS.

  • Analyze the chemical shifts, splitting patterns, and integration values to confirm the structure.

Chemical Reactivity and Stability

The utility of the scaffold is defined by its reactivity, which allows for the synthesis of diverse libraries of compounds.

cluster_0 Key Reactivity Sites cluster_1 Potential Reactions mol N_Alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig, SNAr) mol->N_Alkylation Site of Derivatization for HPK1/NAMPT Inhibitors Pyridine_Sub Aromatic Substitution (e.g., Halogenation, Suzuki Coupling) mol->Pyridine_Sub Further Functionalization Lactam_Hydrolysis Lactam Hydrolysis (Strong Acid/Base) mol->Lactam_Hydrolysis Potential Instability

Caption: Reactivity map of the scaffold.

  • N-H of the Lactam (Position 2): This is the most common site for derivatization. The nitrogen can be alkylated or arylated using various methodologies (e.g., Williamson ether synthesis conditions, Buchwald-Hartwig amination) to introduce side chains that interact with the target protein. This is the key step in synthesizing many of the documented HPK1 and NAMPT inhibitors.[3][5]

  • Pyridine Ring: The aromatic pyridine ring is susceptible to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and any existing substituents. This allows for the introduction of additional functional groups to modulate properties like solubility, metabolism, and target engagement.

  • Lactam Carbonyl: The amide bond of the lactam is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a key consideration for formulation and stability studies.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly valuable starting point for the development of targeted therapeutics. Its physicochemical properties—characterized by a rigid, polar core—provide a solid foundation for designing molecules with desirable drug-like attributes. The synthetic accessibility of the N-H position allows for extensive structure-activity relationship (SAR) studies, enabling fine-tuning of potency and selectivity. Future work will likely focus on expanding the diversity of substituents on both the lactam nitrogen and the pyridine ring to explore new target spaces and overcome potential resistance mechanisms. A thorough understanding of the core properties detailed in this guide is the critical first step in that endeavor.

References

Spectroscopic Characterization of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core scaffold being present in a variety of biologically active agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the analytical methodologies required to confirm the structure and purity of this target molecule.

Molecular Structure and Key Features

This compound possesses a fused bicyclic system consisting of a pyridine ring and a γ-lactam fused pyrrolidine ring. This arrangement results in a unique electronic and structural environment that is reflected in its spectroscopic data. Understanding the interplay between the aromatic pyridine moiety and the saturated lactam portion is crucial for accurate spectral interpretation.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number and connectivity of atoms in the molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key proton resonances.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended): To unambiguously assign all protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct H-C correlations.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the pyrrolidinone ring, and the N-H proton of the lactam.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50s1HH-7
~8.30d1HH-5
~7.40d1HH-4
~7.80br s1HN-H (lactam)
~4.50s2HCH₂ (methylene)

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling constants (J) for the aromatic protons are expected to be in the range of 5-8 Hz.

Causality Behind Predictions:

  • The protons on the pyridine ring (H-7, H-5, H-4) are expected to be in the downfield aromatic region due to the deshielding effect of the aromatic ring current. H-7, being adjacent to the nitrogen and the fused ring, is predicted to be the most downfield and a singlet. H-5 and H-4 will be doublets due to coupling with each other.

  • The methylene protons (CH₂) are adjacent to the electron-withdrawing lactam carbonyl and the pyridine ring, placing their predicted chemical shift around 4.50 ppm. They are expected to be a singlet as there are no adjacent protons to couple with.

  • The lactam N-H proton is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

The predicted proton-decoupled ¹³C NMR spectrum will show seven distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
~170.0C=O (lactam)
~155.0C-7
~150.0C-5
~145.0C-3a
~125.0C-7a
~120.0C-4
~45.0CH₂ (methylene)

Causality Behind Predictions:

  • The lactam carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • The carbons of the pyridine ring will appear in the aromatic region, with those adjacent to the nitrogen atom (C-7 and C-5) being more downfield.

  • The quaternary carbons of the ring fusion (C-3a and C-7a) will also be in the aromatic/olefinic region.

  • The methylene carbon (CH₂) will be in the aliphatic region, shifted downfield due to the adjacent nitrogen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds of the lactam and the C=N/C=C bonds of the pyridine ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal or the KBr press.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200MediumN-H stretch (lactam)
~1680StrongC=O stretch (γ-lactam)
~1600, ~1480MediumC=C/C=N stretches (pyridine)
~1300MediumC-N stretch

Causality Behind Predictions:

  • The N-H stretching vibration of the lactam is expected around 3200 cm⁻¹.

  • The carbonyl (C=O) stretch of a five-membered lactam (γ-lactam) typically appears at a higher wavenumber than that of a six-membered lactam, predicted here to be around 1680 cm⁻¹. This will likely be the most intense absorption in the spectrum.

  • The characteristic aromatic ring stretching vibrations of the pyridine moiety will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

Predicted Mass Spectral Data
m/z Value (Predicted)Ion Species
149.0715[M+H]⁺
171.0534[M+Na]⁺

The molecular formula of C₇H₈N₂O gives a monoisotopic mass of 148.0637 u.

Causality Behind Predictions:

  • In ESI-MS, the molecule is expected to be observed primarily as the protonated molecular ion [M+H]⁺ due to the presence of basic nitrogen atoms.

  • The formation of a sodium adduct [M+Na]⁺ is also common in ESI-MS.

  • HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental formula. For C₇H₈N₂O, the calculated exact mass of the [M+H]⁺ ion is 149.0715, which should be experimentally verifiable to within a few parts per million (ppm).

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a process of integrating the data from all three spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Groups (C=O, N-H) IR->IR_Data MS_Data Molecular Weight Elemental Composition MS->MS_Data Structure_Confirmation Final Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Integrated workflow for the spectroscopic characterization.

This workflow illustrates that while each technique provides a piece of the puzzle, it is their combined interpretation that leads to an unambiguous structural assignment. The molecular weight from MS, the functional groups from IR, and the detailed atomic connectivity from NMR together provide a self-validating system for confirming the identity and purity of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, an aza-analogue of isoindolinone, is a "privileged scaffold" in modern medicinal chemistry. Its derivatives have shown significant promise, particularly as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy.[1][2][3] Understanding the precise three-dimensional structure of this core is paramount for structure-based drug design, enabling the rational optimization of ligand-target interactions. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure determination of the parent compound, this compound. We will detail the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic refinement, to provide a self-validating protocol for obtaining high-quality structural data. While a public crystal structure for the parent compound is not available at the time of writing, this guide presents a robust workflow to achieve this outcome, supplemented with illustrative data based on closely related structures.

Introduction: The Strategic Importance of the Pyrrolo[3,4-c]pyridin-1-one Scaffold

The fusion of a pyrrolidinone ring with a pyridine system creates a rigid, bicyclic lactam with a unique spatial arrangement of hydrogen bond donors and acceptors. This structure serves as an excellent starting point for library synthesis, allowing for functionalization at multiple vectors to explore chemical space effectively.[1][2] The development of potent HPK1 inhibitors based on this scaffold underscores its therapeutic potential.[3] A definitive crystal structure of the core molecule is the essential blueprint for computational modeling, docking studies, and understanding the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

This guide is structured to walk researchers through the entire process of obtaining and analyzing this crucial piece of structural information.

Synthesis and Purification: Securing High-Purity Material for Crystallization

The prerequisite for successful crystallization is the availability of highly pure material (>99%). The presence of even minor impurities can inhibit nucleation or lead to poorly formed, unusable crystals. The synthetic route outlined below is adapted from established methods for preparing the hydrochloride salt of the related amine, providing a logical pathway to the target lactam.[4]

Synthetic Pathway

The proposed synthesis proceeds via a two-step sequence starting from furo[3,4-c]pyridine-1,3-dione. This approach is efficient and leverages commercially available starting materials.

Synthesis_Workflow Start Furo[3,4-c]pyridine-1,3-dione Step1 Lactamization (Urea, 180-200°C) Start->Step1 Intermediate 2H-Pyrrolo[3,4-c]pyridine-1,3-dione Step1->Intermediate Step2 Selective Reduction (Zn, Acetic Acid) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Lactamization to form 2H-Pyrrolo[3,4-c]pyridine-1,3-dione

  • In a 100 mL round-bottom flask, combine furo[3,4-c]pyridine-1,3-dione (10.0 g, 67.1 mmol) and urea (12.1 g, 201.2 mmol).

  • Heat the solid mixture using a sand bath to 180-200 °C. The mixture will melt, and ammonia evolution will be observed.

  • Maintain the temperature for 30 minutes, or until the reaction solidifies.

  • Cool the flask to room temperature. The solid mass is crude 2H-pyrrolo[3,4-c]pyridine-1,3-dione.

    • Causality: Urea serves as the nitrogen source. At high temperatures, it decomposes to isocyanic acid and ammonia, which reacts with the anhydride to form the desired imide (a dione in this case). This solvent-free, high-temperature method is effective for this type of transformation.

Step 2: Selective Reduction to this compound

  • Transfer the crude 2H-pyrrolo[3,4-c]pyridine-1,3-dione to a 500 mL flask.

  • Add glacial acetic acid (200 mL) and zinc dust (26.3 g, 403 mmol).

  • Heat the suspension to reflux with vigorous stirring for 2 hours.

  • Cool the reaction mixture and filter through a pad of Celite to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a solid residue.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 v/v) to afford the title compound as a white to off-white solid.

    • Causality: Zinc in acetic acid is a classic reducing agent for the selective reduction of one carbonyl group in an imide system to a methylene group, yielding the lactam. Acetic acid acts as both the solvent and the proton source.[4]

Purity Verification

Before proceeding to crystallization, the purity of the final compound must be rigorously confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.

  • LC-MS: To confirm the correct mass and assess purity to >99%.

  • Melting Point: A sharp melting point indicates high purity.

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It requires a systematic screening of conditions to find the optimal parameters for slow, ordered molecular assembly.

Rationale for Crystallization Techniques

For small organic molecules, solution-based methods are most common. The goal is to create a supersaturated solution from which the compound will slowly precipitate in a crystalline form.[5]

  • Slow Evaporation: The simplest method. The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[6]

  • Vapor Diffusion: Excellent for fine control. A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Thermal Control (Slow Cooling): A solution saturated at a higher temperature is slowly cooled, causing solubility to decrease and crystals to form.

Recommended Crystallization Protocol

Screening Phase:

  • Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene). An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Technique Screening: Using the most promising solvents, set up crystallization trials using slow evaporation and vapor diffusion.

    • Slow Evaporation Setup: Dissolve 10-20 mg of the compound in 1-2 mL of a suitable solvent (e.g., methanol/dichloromethane mixture) in a small, clean vial. Cover the vial with parafilm and pierce it with a needle 1-2 times to allow for slow evaporation.

    • Vapor Diffusion Setup: Dissolve 10-20 mg of the compound in a good solvent (e.g., methanol). Place this vial inside a larger, sealed jar containing an anti-solvent (e.g., diethyl ether or hexane).

Optimization Phase:

  • Based on the results of the screening (e.g., formation of microcrystals, oiling out), refine the conditions. Adjust solvent ratios, temperature, and the rate of evaporation/diffusion to promote the growth of larger, single crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the X-ray diffraction experiment can be performed.[8]

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Mount Crystal on Goniometer DataCollection Data Collection (X-ray Diffractometer) Crystal->DataCollection Integration Integration & Scaling (Process Raw Images) DataCollection->Integration PhaseProblem Structure Solution (Solve Phase Problem) Integration->PhaseProblem Refinement Structure Refinement (Least-Squares Minimization) PhaseProblem->Refinement Validation Validation & Final Model Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

1. Data Collection:

  • A selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.[9]

  • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • A detector, such as a CCD or CMOS detector, records the diffraction pattern (the positions and intensities of the diffracted X-ray beams).[10]

2. Data Processing (Integration and Scaling):

  • The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This step involves:

    • Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[11]

    • Integration: Measuring the intensity of each reflection spot.

    • Scaling and Merging: Applying corrections for experimental factors (e.g., beam intensity variations, crystal absorption) and merging redundant measurements to produce a final reflection file.[11]

3. Structure Solution:

  • The "phase problem" is the central challenge in crystallography: the measured intensities provide the amplitudes of the structure factors, but not their phases.[12]

  • For small molecules like this, Direct Methods are typically used. These are statistical methods that use relationships between the most intense reflections to derive initial phase estimates.[12]

  • This process generates an initial electron density map, which should reveal the positions of most non-hydrogen atoms.

4. Structure Refinement:

  • The initial atomic model is refined against the experimental data using a least-squares minimization process.[13][14]

  • The goal is to adjust atomic parameters (positions, thermal displacement parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and the calculated ones (|Fₑ|).[12]

  • Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."[15]

  • The quality of the final model is assessed using metrics like R1 (agreement between observed and calculated models) and GOF (Goodness-of-Fit).

Expected Crystallographic Data and Structural Features

The following table summarizes plausible crystallographic data for this compound, based on typical values for small organic molecules.

Parameter Illustrative Value Significance
Chemical FormulaC₇H₆N₂ODefines the atomic composition.
Formula Weight134.14 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the cell.
a, b, c (Å)8.5, 10.2, 7.1Unit cell dimensions.
α, γ (°)90Unit cell angles.
β (°)98.5Unit cell angle for a monoclinic system.
V (ų)607Volume of the unit cell.
Z4Number of molecules per unit cell.
Dcalc (g/cm³)1.46Calculated crystal density.
R1, wR2~0.04, ~0.10Indicators of refinement quality (lower is better).
GOF~1.0Goodness-of-Fit (should be close to 1).

Key Structural Insights:

  • Planarity: The fused ring system is expected to be largely planar.

  • Hydrogen Bonding: The N-H group of the lactam and the pyridine nitrogen are key sites for intermolecular interactions. In the solid state, it is highly probable that molecules will form hydrogen-bonded dimers or chains, a common feature for lactams.

  • Bond Lengths and Angles: The C=O bond of the lactam will be a key feature, and its length (typically ~1.23 Å) can be precisely determined. The internal angles of the five- and six-membered rings will reveal any ring strain.

Spectroscopic Characterization and Correlation

Spectroscopic data provide complementary information that validates the chemical structure determined by crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The two CH₂ groups will likely appear as distinct singlets or coupled multiplets in the aliphatic region (δ 3.0-4.5 ppm). The N-H proton will be a broad singlet.

  • ¹³C NMR: The lactam carbonyl carbon (C=O) will be the most downfield signal (δ ~170 ppm). Aromatic carbons will be in the δ 110-150 ppm range, and the aliphatic CH₂ carbons will be upfield.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp peak around 3200-3300 cm⁻¹ is expected.

  • C=O Stretch: A strong, sharp absorption band characteristic of a five-membered lactam (γ-lactam) is expected around 1700-1750 cm⁻¹.[16] The exact position can be influenced by hydrogen bonding.

  • C=N/C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 135.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation patterns can provide further structural confirmation.[17]

Conclusion

The structural elucidation of this compound is a critical step in leveraging this important scaffold for drug discovery. This guide has provided a comprehensive, technically-grounded framework for its synthesis, crystallization, and definitive analysis by single-crystal X-ray diffraction. By explaining the causality behind each experimental step and adhering to principles of scientific integrity, this protocol serves as a self-validating system for researchers. The resulting crystal structure will provide invaluable, high-resolution insights into the molecule's geometry and intermolecular interactions, paving the way for the next generation of rationally designed therapeutics.

References

A Theoretical and Computational Guide to the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Core: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, a unique aza-lactam heterocyclic system, has emerged as a privileged core in medicinal chemistry. Its derivatives have shown significant promise, particularly as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy[1][2][3]. This technical guide provides a comprehensive framework for the theoretical and computational characterization of this core structure. While direct computational studies on the parent molecule are nascent, this document synthesizes methodologies from related heterocyclic systems to propose a robust workflow for researchers. We will delve into the quantum chemical calculations required to elucidate its electronic structure, conformational landscape, and spectroscopic properties. Furthermore, we will outline the computational protocols that can leverage this fundamental understanding for the rational design of next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of this promising scaffold.

The Emergence of a Privileged Scaffold in Medicinal Chemistry

The pyrrolo[3,4-c]pyridine framework is a versatile bicyclic system that has demonstrated a broad spectrum of pharmacological activities[4]. The introduction of a lactam functionality, as seen in this compound, imparts specific stereoelectronic properties that are crucial for molecular recognition by biological targets. The β-lactam ring, a well-known pharmacophore in antibiotics, is known for its unique ring strain, which can be exploited in inhibitor design[5][6][7][8]. In the case of the this compound core, its derivatives have been identified as potent HPK1 inhibitors, which play a role in enhancing T-cell responses against tumors[2]. A comprehensive understanding of the core's intrinsic properties is therefore paramount for optimizing its derivatives for enhanced potency, selectivity, and pharmacokinetic profiles.

A Proposed Workflow for Theoretical and Computational Characterization

The following sections outline a step-by-step computational workflow to thoroughly characterize the this compound core. The choice of methods is informed by established practices in the computational study of nitrogen-containing heterocycles and bicyclic systems[9][10][11][12].

Computational Workflow Figure 1: Proposed Computational Workflow A Geometry Optimization B Electronic Structure Analysis A->B Optimized Geometry C Conformational Analysis A->C Minimum Energy Structure D Spectroscopic Properties Simulation B->D Electronic Transitions E Reactivity and Interaction Potential B->E Frontier Orbitals, Electrostatic Potential C->E Accessible Conformations Conformational Analysis Workflow Figure 2: Conformational Analysis Workflow A Initial 3D Structure B Conformational Search (e.g., LMOD, MCMM) A->B C Clustering of Conformers B->C D DFT Re-optimization of Low-Energy Conformers C->D E Analysis of Relative Energies and Populations D->E

References

A Technical Guide to the Reactivity of the Lactam Ring in 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, a bicyclic γ-lactam, is a cornerstone in modern medicinal chemistry. Its derivatives have been extensively investigated as potent inhibitors of critical therapeutic targets, including Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Spleen Tyrosine Kinase (SYK) for inflammatory diseases.[1][2] The chemical versatility required to generate diverse compound libraries for drug discovery hinges on a deep understanding of the core's reactivity. This guide provides an in-depth analysis of the chemical behavior of the fused lactam ring, focusing on its susceptibility to reduction, transformations at the carbonyl group, and functionalization at the lactam nitrogen. We will explore the underlying electronic principles governing these reactions and provide field-proven, step-by-step protocols for key transformations, offering researchers, scientists, and drug development professionals a practical framework for leveraging this privileged scaffold.

Introduction: The Privileged Scaffold

The this compound core is an aza-analog of phthalimidine (isoindolinone). The fusion of a γ-lactam ring to an electron-deficient pyridine ring creates a unique electronic environment that dictates its chemical reactivity. This structure is not merely a passive framework but an active participant in chemical transformations, offering three primary sites for synthetic diversification:

  • The electrophilic lactam carbonyl carbon (C1).

  • The acidic proton on the lactam nitrogen (N2).

  • The aromatic pyridine ring, which can be further substituted.

This guide will focus on the reactivity of the lactam moiety (sites 1 and 2), as these transformations are fundamental to modifying the core structure for structure-activity relationship (SAR) studies.

Electronic Landscape and its Influence on Reactivity

The reactivity of the lactam is profoundly influenced by the fused pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group through both resonance and inductive effects. This has two major consequences:

  • Increased Carbonyl Electrophilicity: The delocalization of the lactam nitrogen's lone pair into the carbonyl group is in competition with the electron-withdrawing pull of the pyridine ring. This enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack compared to a simple, non-aromatic fused lactam.

  • Increased N-H Acidity: The electron-withdrawing nature of the pyridine ring stabilizes the conjugate base formed upon deprotonation of the lactam nitrogen. This makes the N-H proton significantly more acidic than in a typical acyclic amide or a simple pyrrolidinone, facilitating its removal with moderate bases. This principle is analogous to the well-known acidity of phthalimide's N-H proton.[3]

Caption: Electronic influence of the fused pyridine ring.

Key Transformations of the Lactam Ring

The unique electronic properties of the scaffold allow for a range of specific and high-yield chemical transformations.

Reactions at the Lactam Carbonyl

The electrophilic carbonyl carbon is a primary target for reduction and other nucleophilic attacks.

One of the most powerful transformations is the complete reduction of the lactam amide to the corresponding cyclic amine, yielding the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core. This is invaluable for accessing a different chemical space where the rigid, planar carbonyl is replaced by a flexible, basic nitrogen center. Strong hydride reagents, particularly Lithium Aluminium Hydride (LiAlH₄), are the reagents of choice for this transformation. The reaction proceeds via the formation of a tetrahedral intermediate which then eliminates to form an iminium ion, followed by a second hydride attack.

A related transformation has been documented for the reduction of the corresponding dione, 2H-pyrrolo-[3,4-c]pyridine-1,3-dione, to 2,3-dihydro-1H-pyrrolo-[3,4-c]pyridine using LiAlH₄, demonstrating the feasibility of this reaction on the core scaffold.

Experimental Protocol: Reduction of Lactam Carbonyl

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add Lithium Aluminium Hydride (LiAlH₄, 4.0 eq.) suspended in anhydrous tetrahydrofuran (THF, 20 mL per gram of lactam).

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, which can be purified by column chromatography or crystallization of a salt (e.g., hydrochloride).

The conversion of the lactam carbonyl to a thiocarbonyl is a critical step in the synthesis of various biologically active compounds. This transformation alters the electronic and steric properties of the molecule, providing a new vector for diversification. Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most effective and widely used reagent for this purpose.[4] The reaction proceeds through a thiaoxaphosphetane intermediate.[4]

General Protocol: Thionation using Lawesson's Reagent

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous toluene or dioxane (15 mL per gram).

  • Reagent Addition: Add Lawesson's Reagent (0.5-0.6 eq.) to the solution.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup & Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel to afford the corresponding thiolactam.

While specific literature on the hydrolysis of this compound is limited, the general principles of γ-lactam chemistry apply. Lactams are susceptible to hydrolysis under both acidic and basic conditions, which proceeds via nucleophilic acyl substitution to yield the corresponding amino acid. The fused pyridine ring is expected to accelerate this process by enhancing the carbonyl's electrophilicity.

  • Base-Catalyzed Hydrolysis: This typically involves heating the lactam with a strong base like sodium hydroxide in an aqueous or alcoholic solvent. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This involves heating with a strong mineral acid (e.g., HCl, H₂SO₄) in water. This reaction is an equilibrium process, and high temperatures or a large excess of water are often required to drive it to completion.

Reactions at the Lactam Nitrogen

The increased acidity of the N-H proton makes the lactam nitrogen a prime site for deprotonation followed by reaction with electrophiles.

N-functionalization is perhaps the most common strategy for diversifying this scaffold in medicinal chemistry programs.[2][5] The reaction proceeds via a two-step, one-pot sequence: deprotonation followed by nucleophilic substitution. This is analogous to the well-established Gabriel synthesis of primary amines using potassium phthalimide.[3]

workflow cluster_workflow N-Alkylation Workflow start Dissolve Lactam in Anhydrous DMF/THF add_base Add Base (NaH, K2CO3, or Cs2CO3) Stir at RT start->add_base deprotonation Formation of Nitrogen Anion add_base->deprotonation add_electrophile Add Electrophile (R-X) (Alkyl Halide, Benzyl Bromide, etc.) deprotonation->add_electrophile reaction Heat as Needed (RT to 80 °C) add_electrophile->reaction workup Aqueous Workup (Quench with H2O) reaction->workup extraction Extract with Organic Solvent (EtOAc, DCM) workup->extraction purification Purify by Chromatography or Crystallization extraction->purification product N-Substituted Product purification->product

Caption: General workflow for N-alkylation reactions.

Experimental Protocol: N-Alkylation

  • Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.). For less reactive electrophiles, a stronger base like sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) may be used, with THF as the solvent.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the nitrogen anion.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq.) neat or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and pour it into ice water.

  • Isolation: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.

This same general procedure can be adapted for N-acylation by using an acyl chloride or anhydride as the electrophile, often in the presence of a non-nucleophilic base like triethylamine or pyridine.

Summary of Reactivity

The following table summarizes the primary transformations of the lactam ring in this compound.

Reaction SiteTransformationReagents & ConditionsProduct Type
Lactam C=O Reduction1. LiAlH₄ 2. THF, RefluxCyclic Amine
ThionationLawesson's Reagent, Toluene, 80-110 °CThiolactam
Hydrolysis (Basic)NaOH (aq), HeatRing-Opened Amino Acid
Hydrolysis (Acidic)HCl (aq), HeatRing-Opened Amino Acid Salt
Lactam N-H N-Alkylation1. Base (NaH, K₂CO₃) 2. R-X (Alkyl Halide) 3. DMF or THFN-Alkyl Lactam
N-Acylation1. Base (Et₃N, Pyridine) 2. RCOCl (Acyl Chloride) 3. DCM or THFN-Acyl Lactam (Imide)

Conclusion

The this compound core is a synthetically tractable and highly valuable scaffold for drug discovery. The lactam ring exhibits predictable and versatile reactivity, governed by the electronic influence of the fused pyridine system. Its carbonyl group can be readily reduced or converted to a thiocarbonyl, while the acidic N-H proton provides a reliable handle for introducing a wide array of substituents via alkylation and acylation. This robust reactivity profile allows for the systematic and efficient generation of diverse analogs, enabling comprehensive exploration of the chemical space around this privileged core. A thorough understanding and application of the reactions outlined in this guide will empower medicinal chemists to fully exploit the potential of this scaffold in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of the novel heterocyclic compound, 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. This molecule, featuring a fused pyrrolidinone and pyridine ring system, is of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2][3] Understanding its intrinsic stability is paramount for the development of safe, effective, and robust pharmaceutical products.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the molecule's stability, propose likely degradation pathways based on its structural features, and provide detailed, field-proven protocols for conducting forced degradation studies. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data in line with regulatory expectations.[4][5][6][7][8]

Chemical and Structural Context

This compound possesses a unique bicyclic structure (C7H8N2) that dictates its chemical reactivity and, consequently, its stability profile.[9][10][11] The core structure consists of a γ-lactam (a five-membered cyclic amide) fused to a pyridine ring. This arrangement presents several key functional groups and structural motifs that are susceptible to degradation under various stress conditions.

Key Structural Features Influencing Stability:

  • Lactam Ring: The amide bond within the γ-lactam ring is a primary site for potential hydrolytic cleavage.

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can influence the molecule's solubility and reactivity, particularly in acidic conditions.

  • Aromatic System: The fused aromatic system can be susceptible to oxidative and photolytic degradation.

Predicted Degradation Pathways

Based on the chemical functionalities of this compound and drawing parallels from structurally related pyrrolo[3,4-c]pyridine-1,3-dione derivatives, several degradation pathways can be anticipated.[12][13]

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway for this molecule, particularly under acidic and alkaline conditions.

  • Alkaline Hydrolysis: Under basic conditions, the lactam ring is highly susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening. This would result in the formation of a carboxylic acid derivative of the corresponding amino-substituted pyridine. Studies on similar pyrrolo[3,4-c]pyridine-1,3-diones have shown extreme instability in alkaline mediums.[12][13]

  • Acidic Hydrolysis: In acidic media, protonation of the lactam carbonyl can facilitate nucleophilic attack by water, leading to hydrolysis. The pyridine nitrogen may also be protonated, which could influence the overall reaction rate. Related compounds have demonstrated lability in acidic environments.[13]

Oxidative Degradation

Oxidative stress can lead to the formation of various degradation products. The pyridine ring and the methylene groups adjacent to the lactam nitrogen are potential sites of oxidation. The use of reagents like hydrogen peroxide is a standard approach to investigate this pathway.[4][13]

Photolytic Degradation

Compounds with aromatic and heteroaromatic ring systems are often susceptible to photodegradation. Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation profiles. Studies on related pyrrolo[3,4-c]pyridine-1,3-diones have confirmed their photolabile nature.[13]

Forced Degradation Studies: A Practical Approach

Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[4][5][6][7][8] The following protocols are designed to provide a robust framework for investigating the stability of this compound.

Experimental Workflow

The overall workflow for a forced degradation study is depicted below. This systematic approach ensures that all relevant stress conditions are evaluated and that the resulting data is comprehensive and interpretable.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Data Interpretation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1M HCl) A->B Expose to Stress C Alkaline Hydrolysis (e.g., 0.1M NaOH) A->C Expose to Stress D Oxidative Degradation (e.g., 3% H2O2) A->D Expose to Stress E Thermal Degradation (e.g., 80°C) A->E Expose to Stress F Photolytic Degradation (ICH Q1B) A->F Expose to Stress G Neutralize Samples (if necessary) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/MS Method G->H I Identify & Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J K Develop Stability- Indicating Method J->K

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols

The following are detailed protocols for each stress condition. It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[7]

Protocol 1: Acidic Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Alkaline Hydrolysis

  • Follow steps 1 from Protocol 1.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature and monitor for degradation at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected high reactivity.

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Analyze the samples by HPLC.

Protocol 3: Oxidative Degradation

  • Follow step 1 from Protocol 1.

  • In a clean vial, add a known volume of the stock solution and an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light, and monitor for degradation over time.

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

  • Analyze the samples by HPLC.

Protocol 4: Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 80°C).

  • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

  • Analyze the samples by HPLC.

Protocol 5: Photolytic Degradation

  • Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • At the end of the exposure period, prepare the samples for analysis and compare the chromatograms of the exposed and control samples.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the successful outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the preferred technique.[14][15][16]

  • HPLC-UV: A reversed-phase HPLC method with a C18 column is a good starting point for separating the parent compound from its degradation products. A photodiode array (PDA) detector can be used to assess peak purity.

  • LC-MS: Coupling the HPLC system to a mass spectrometer is essential for the identification and structural elucidation of the degradation products.[17][18]

Table 1: Summary of Stress Conditions and Expected Observations

Stress ConditionReagent/ConditionPotential Degradation ProductsAnalytical Considerations
Acidic Hydrolysis 0.1 M HCl, 60°CLactam ring-opened productNeutralization before injection is critical.
Alkaline Hydrolysis 0.1 M NaOH, RTLactam ring-opened productRapid degradation is expected.
Oxidation 3% H₂O₂, RTN-oxides, hydroxylated speciesProtect from light to avoid photolytic degradation.
Thermal 80°C (Solid)Potential for various degradation productsMonitor for changes in physical appearance.
Photolytic ICH Q1B light exposureComplex mixture of degradantsUse a control sample protected from light.

Data Interpretation and Pathway Elucidation

The data obtained from the forced degradation studies should be used to construct a degradation pathway map for this compound. This involves identifying the structure of the degradation products using LC-MS and determining the conditions under which they are formed.

G A 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridin-1-one (Parent Compound) B Ring-Opened Carboxylic Acid (Hydrolytic Degradant) A->B Acid/Base Hydrolysis C N-Oxide Derivative (Oxidative Degradant) A->C Oxidation D Hydroxylated Species (Oxidative/Photolytic Degradant) A->D Oxidation/ Photolysis

Caption: Predicted Degradation Pathways.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to support its development as a pharmaceutical agent. This guide has provided a comprehensive framework for understanding its potential degradation pathways and for designing and executing robust forced degradation studies. The lactam functionality is predicted to be the most labile part of the molecule, particularly towards hydrolysis. A systematic investigation of its behavior under various stress conditions, coupled with the use of modern analytical techniques, will provide the necessary insights to ensure the development of a stable and reliable drug product.

References

Synthesis and Characterization of Novel 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for developing novel therapeutics. Derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of key enzymes implicated in oncology and immunology.[1][2] This technical guide provides a comprehensive overview of the prevailing synthetic methodologies for constructing this bicyclic lactam, detailed protocols for its structural characterization, and an exploration of its therapeutic applications, with a particular focus on its role in developing next-generation kinase inhibitors.

Introduction: The this compound Scaffold

Chemical Structure and Significance

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds consisting of a fused pyrrole and pyridine ring. The this compound system is a specific, non-aromatic lactam derivative within this family. The fusion of the electron-rich pyrrole moiety with the electron-deficient pyridine ring creates a unique electronic landscape, while the lactam functionality provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition and binding to biological targets. This structural arrangement provides a rigid and versatile framework for the strategic placement of various substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Overview of Biological Activity and Therapeutic Potential

The pyrrolo[3,4-c]pyridine core is a cornerstone in the development of various therapeutic agents.[2] The versatility of this scaffold allows for the design of molecules with diverse pharmacological profiles. Documented biological activities include:

  • Anticancer Activity: Notably as inhibitors of kinases such as Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy and Spleen Tyrosine Kinase (SYK).[2][3][4][5]

  • Antiviral Activity: Derivatives have been developed as potent inhibitors of HIV-1 integrase.[1]

  • Antimycobacterial Activity: Certain derivatives show promise as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis.[1][2]

  • Central Nervous System (CNS) Activity: A significant number of derivatives have been investigated for their analgesic and sedative properties.[6]

  • Metabolic Disease Applications: Novel agonists for GPR119, a target for type 2 diabetes, have been synthesized based on this scaffold.[2]

This wide range of activities underscores the scaffold's importance and justifies the continued exploration of novel synthetic routes and derivatives.[1][2]

Synthetic Methodologies

The construction of the this compound core can be approached from several strategic directions. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the process.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex bicyclic structure into more accessible starting materials. The primary disconnection breaks the lactam ring, leading back to a functionalized pyridine precursor.

G Target This compound Scaffold Precursor1 Functionalized Pyridine-3,4-dicarboxylate or Dinitrile Target->Precursor1 Lactam Ring Formation Precursor2 Furo[3,4-c]pyridine-1,3-dione Target->Precursor2 Lactamization & Reduction Precursor3 Multi-component Reaction Adduct Target->Precursor3 Post-Ugi Modification

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Routes

2.2.1 Route A: From Furo[3,4-c]pyridine-1,3-dione via Lactamization and Reduction

This is a robust and frequently employed method that begins with a commercially available or readily synthesized furo[3,4-c]pyridine-1,3-dione.[7] The causality behind this route is the high reactivity of the anhydride towards nucleophiles, providing a direct path to the corresponding imide, which is a precursor to the target lactam.

  • Lactamization: The furo[3,4-c]pyridine-1,3-dione is treated with an amine (R-NH₂) or ammonia in a high-boiling solvent like o-xylene or acetic acid. This opens the anhydride ring, followed by cyclization and dehydration to form the corresponding 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

  • Selective Reduction: The key step is the selective reduction of one of the two carbonyl groups of the imide. This is typically achieved using a controlled reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. The choice of a milder reducing agent is critical to prevent over-reduction to the fully saturated pyrrolidine ring.

  • Salification (Optional): The final product can be converted to a hydrochloride salt for improved stability and solubility by treatment with HCl in a solvent like methanol.[7]

2.2.2 Route B: Post-Ugi Modification Strategy

Multi-component reactions (MCRs) offer a powerful pathway for rapid library synthesis. The Ugi reaction, in particular, can be adapted to build complex scaffolds. A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, a related scaffold, were synthesized using this strategy, which can be adapted for the target molecule.[8][9]

  • Ugi Reaction: A four-component reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde (or ketone) generates a complex acyclic intermediate.

  • Intramolecular Cyclization: The Ugi product is designed with functional groups that can undergo a subsequent intramolecular cyclization reaction (e.g., a Heck reaction or an amidation) to form the desired bicyclic lactam core. This approach is highly valued for its efficiency and ability to generate diverse derivatives in a few steps.[8]

2.2.3 Route C: Metal-Free Cross-Coupling/Cyclization Cascades

Modern organic synthesis emphasizes sustainable and efficient methodologies. A recently developed metal-free approach utilizes a base-assisted cascade reaction between β-ketothioamides and 2-aroylmalononitrile at room temperature.[10][11]

  • Initial Michael Addition: The reaction is initiated by a base-mediated Michael addition.

  • Cascade Cyclization: This is followed by a sequence of intramolecular cyclizations, leading to the formation of the C-C and C-N bonds necessary to construct the fused ring system in a single pot. The elegance of this method lies in its operational simplicity, use of ambient conditions, and avoidance of transition metal catalysts.[11]

Structural Characterization and Analysis

Unambiguous confirmation of the chemical structure and purity of the synthesized derivatives is paramount. A multi-technique analytical workflow is essential for comprehensive characterization.

The Analytical Workflow

A systematic approach ensures that all structural features are confirmed and impurities are identified.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Crude Product Purification Purification (Chromatography, Recrystallization) Synthesis->Purification PureProduct Pure Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureProduct->NMR Primary Structure MS Mass Spectrometry (HRMS) PureProduct->MS Molecular Weight FTIR FT-IR Spectroscopy PureProduct->FTIR Functional Groups XRay Single Crystal X-Ray (If crystals form) NMR->XRay Confirmatory

Caption: Standard workflow for synthesis and characterization.

Spectroscopic Techniques

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[12]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the this compound core, one would expect to see distinct signals for the aromatic protons on the pyridine ring and aliphatic protons for the CH₂ groups in the pyrrolidinone ring. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern.[13][14]

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactam typically appears at a characteristic downfield shift (around 160-175 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. COSY establishes proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbons, respectively.

3.2.2 Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[15]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition. By providing a highly accurate mass measurement (typically to four decimal places), HRMS allows for the determination of the molecular formula, which is essential for verifying the identity of a novel compound.

  • Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can induce fragmentation. The fragmentation of nitrogen-containing heterocycles often involves characteristic losses of small molecules like HCN, which can help in structural confirmation.[16][17]

Spectrophotometric Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. For this compound derivatives, the most characteristic absorption band is the strong C=O stretch of the γ-lactam ring, typically appearing in the range of 1680-1720 cm⁻¹.[18] The N-H stretch (if unsubstituted) will also be visible around 3200-3400 cm⁻¹.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The fused heterocyclic system gives rise to characteristic absorption maxima in the UV region, which can be useful for monitoring reactions or assessing purity.[19][20]

X-ray Crystallography

When suitable single crystals can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule.[21] It confirms connectivity, stereochemistry, and provides insights into intermolecular interactions like hydrogen bonding and π-π stacking in the solid state, which can be crucial for understanding biological activity and for structure-based drug design.[22][23]

Biological Evaluation and Therapeutic Applications

As previously noted, derivatives of this scaffold have a wide array of biological activities.[1]

Derivative Class Biological Target/Activity Therapeutic Area Reference
Substituted 2-aryl derivativesHPK1 Kinase InhibitionCancer Immunotherapy[3][4][5]
7-Hydroxy-1,3-dioxo derivativesHIV-1 Integrase InhibitionAntiviral (HIV)[1][2]
1-Phenyl-pyrrolo[3,4-c]pyridin-3-onesInhA Enzyme InhibitionAntimycobacterial[2]
N-substituted imidesCNS ActivityAnalgesia, Sedation[6]
N-[3-(1,3-dioxo...)oxyphenyl]benzenesulfonamidesGPR119 AgonismType 2 Diabetes[2]

Table 1: Summary of Biological Activities of Pyrrolo[3,4-c]pyridine Derivatives.

Case Study: Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Inhibiting HPK1 can enhance anti-tumor immune responses. Several patents and publications describe this compound derivatives as potent and selective HPK1 inhibitors.[3][4][5] The core scaffold serves as an ideal anchor, with substituents at the N-2, C-4, and C-6 positions being systematically modified to optimize potency, selectivity, and drug-like properties. For example, specific derivatives have been designed where the N-2 position is substituted with a heterocyclic ring to interact with the hinge region of the kinase, while other positions are modified to occupy hydrophobic pockets and engage in specific hydrogen bonds.[4]

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and must be adapted and optimized for specific substrates and scales. All experiments should be conducted with appropriate safety precautions.

General Synthetic Protocol: Route A Example

Synthesis of 2-benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

  • Step 1: Synthesis of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • To a solution of furo[3,4-c]pyridine-1,3-dione (1.0 eq) in glacial acetic acid (10 mL/mmol), add benzylamine (1.1 eq).

    • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the imide product.

  • Step 2: Selective Reduction to the Lactam.

    • Suspend the 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in methanol (20 mL/mmol) in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and improves selectivity.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction carefully by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure lactam.

General Characterization Protocol
  • NMR: Dissolve ~5-10 mg of the purified product in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a 400 MHz or higher spectrometer.

  • HRMS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer to confirm the molecular formula.

  • FT-IR: Analyze a small amount of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.

  • Purity Analysis: Determine the final purity of the compound using HPLC with UV detection.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility through multiple robust pathways, combined with its proven ability to serve as a platform for potent and selective modulators of diverse biological targets, ensures its relevance in future drug discovery efforts. The development of more efficient, sustainable, and diversity-oriented synthetic methods, such as cascade reactions and MCRs, will further accelerate the exploration of this chemical space. Future research will likely focus on expanding the library of derivatives, exploring novel therapeutic targets, and advancing promising lead compounds through preclinical and clinical development, particularly in the fields of oncology and immunology.

References

exploring the chemical space of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Space of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs

Executive Summary

The this compound core, a key aza-isoindolinone heterocyclic system, has recently emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for developing highly selective and potent therapeutic agents. This guide delves into the chemical space of this scaffold, with a primary focus on its most prominent application: the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the immune system, presenting a novel opportunity for cancer immunotherapy.[1][2][3] We will explore the strategic synthesis of the core, methodologies for chemical diversification, analyze the structure-activity relationships (SAR) that drive potency, and discuss the broader therapeutic potential of this versatile molecule.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrrolo[3,4-c]pyridine ring system is one of six possible isomers of pyrrolopyridine and has garnered significant attention for its broad spectrum of pharmacological properties.[4][5] Derivatives have been investigated for analgesic, sedative, antidiabetic, antiviral, and antitumor activities.[4][5] Within this class, the this compound lactam core has become particularly valuable. Its defined structure and multiple points for substitution allow for precise control over physicochemical properties and target engagement. The most significant recent breakthrough has been the identification of derivatives of this scaffold as potent inhibitors of HPK1, offering a promising new avenue for enhancing the body's immune response against cancer.[1][2][3]

Section 1: The Primary Target Landscape - HPK1 Inhibition for Cancer Immunotherapy

Mechanistic Rationale for HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a key negative regulator of T-cell receptor (TCR) signaling.[2] Upon T-cell activation, HPK1 is recruited to the immunological synapse where it dampens the downstream signaling cascade, leading to reduced T-cell proliferation, cytokine production, and effector function. By inhibiting HPK1, the natural "brakes" on the anti-tumor immune response are released, leading to enhanced T-cell activity and a more robust attack on cancer cells. This mechanism makes HPK1 an exceptionally attractive target for cancer immunotherapy, with the potential to be effective as a monotherapy or in combination with checkpoint inhibitors.

HPK1 Signaling Pathway and Point of Intervention

The following diagram illustrates the central role of HPK1 in T-cell signaling and the therapeutic intervention point for this compound analogs.

HPK1_Pathway cluster_TCell T-Cell TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 TCR->SLP76 recruits HPK1_Active HPK1 (Active) SLP76->HPK1_Active phosphorylates NFkB NF-κB / AP-1 Signaling HPK1_Active->NFkB negatively regulates ImmuneResponse Enhanced Anti-Tumor Immune Response NFkB->ImmuneResponse Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Analog Inhibitor->HPK1_Active INHIBITS

Caption: HPK1's role in T-cell regulation and inhibition by the scaffold.

Section 2: Navigating the Chemical Space - Synthesis and Diversification

The exploration of the chemical space begins with a robust and flexible synthetic strategy for the core scaffold, followed by systematic diversification at key positions.

Core Scaffold Synthesis Workflow

Several synthetic routes to the this compound core have been reported. A common and effective strategy involves the construction of the heterocyclic system from readily available pyridine precursors.[6]

Synthesis_Workflow Start Furo[3,4-c]pyridine- 1,3-dione Step1 Lactamization (e.g., with NH4OH) Start->Step1 Intermediate1 2H-pyrrolo[3,4-c] pyridine-1,3-dione Step1->Intermediate1 Step2 Reduction (e.g., Zn/AcOH or H2, Pd/C) Intermediate1->Step2 Core 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one (Core Scaffold) Step2->Core

Caption: General workflow for the synthesis of the core scaffold.

Representative Protocol 1: Synthesis of the Core Scaffold

This protocol is a representative example based on established methodologies.[6]

Objective: To synthesize the this compound core.

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • To a solution of Furo[3,4-c]pyridine-1,3-dione (1.0 eq) in a suitable solvent such as o-xylene, add a source of ammonia (e.g., aqueous ammonium hydroxide, 5.0 eq).

  • Heat the reaction mixture to reflux (approx. 140-150 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product, 2H-pyrrolo[3,4-c]pyridine-1,3-dione, will often precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Reduction to the Lactam

  • Suspend the 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1.0 eq) in a solvent such as glacial acetic acid.

  • Add a reducing agent, such as zinc dust (4-5 eq), portion-wise while maintaining the temperature below 40 °C.

  • Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by LC-MS).

  • Filter the reaction mixture through celite to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure. Basify the residue with a suitable base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound, which can be purified by column chromatography.

Key Diversification Points and Strategy

Analysis of potent HPK1 inhibitors reveals three primary points for diversification to build a chemical library and explore SAR.[2][3]

  • N-2 Position: The nitrogen of the lactam is typically substituted with a heteroaryl group (e.g., pyridine or pyrimidine). This is a critical interaction point with the kinase hinge region.

  • C-4 Position: This position on the pyridine ring is often functionalized with small, polar groups (e.g., (methylamino)methyl) to enhance solubility and interact with the solvent-exposed region of the target.

  • C-6 Position: Substituents here, such as alkylamino groups, can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties.

Representative Protocol 2: N-Arylation for Library Development

Objective: To introduce a substituted pyridine at the N-2 position via a Buchwald-Hartwig cross-coupling reaction.

  • To a reaction vial, add the this compound core (1.0 eq), the desired 2-bromo-6-substituted-pyridine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).

  • Add a base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed anhydrous solvent, such as dioxane or toluene.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 8-16 hours, monitoring for completion by LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired N-2 arylated product.

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the scaffold has yielded clear SAR trends for HPK1 inhibition. The data below is a synthesized representation of findings from key publications.[1][2][3]

Compound IDN-2 Substituent (R¹)C-4 Substituent (R²)C-6 Substituent (R³)HPK1 IC₅₀ (nM)
Core HHH>10,000
A-1 2-PyridylHH5,200
A-2 6-(Triazolyl)pyridin-2-ylHH850
A-3 6-(Triazolyl)pyridin-2-yl-(CH₂)NHMeH150
A-4 6-(Triazolyl)pyridin-2-yl-(CH₂)NHMe-NH(isopropyl)25
A-5 6-(4-Propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl-(CH₂)NHMe-N(Me)(isopropyl)<5
Expert Analysis of SAR
  • N-2 Position is Critical: The unsubstituted core is inactive. Introduction of a simple pyridine (A-1) confers weak activity, but adding a hydrogen-bond accepting triazole group (A-2) significantly boosts potency. This highlights the importance of specific interactions in the ATP-binding site, likely with the kinase hinge region. The 4-propyl substitution on the triazole in compound A-5 likely provides favorable hydrophobic interactions.[2]

  • C-4 Substituents Enhance Potency and Properties: Adding a small, flexible (methylamino)methyl group at C-4 (A-3) improves potency over 5-fold. This group likely extends into the solvent-exposed region, improving both target engagement and the physicochemical properties of the molecule.

  • C-6 Substituents Fine-Tune Activity: The introduction of an amino group at the C-6 position (A-4) further increases potency. The SAR suggests that small to medium-sized alkyl groups are well-tolerated here, with the methyl(propan-2-yl)amino group in the highly potent compound A-5 likely optimizing van der Waals contacts within a specific sub-pocket of the enzyme.[2][3]

Section 4: Expanding the Horizon - Beyond HPK1

While HPK1 inhibition is the most prominent application, the broader pyrrolo[3,4-c]pyridine class has demonstrated a wide array of biological activities, suggesting that the this compound core is a versatile starting point for other therapeutic areas.[4][5]

  • Nervous System Targets: Analgesic and sedative properties have been reported for related structures, indicating potential for exploring targets like opioid or GABA receptors.[5]

  • Anti-Infective Agents: Antimycobacterial and antiviral activities have been noted, suggesting the scaffold could be adapted to target enzymes specific to pathogens.[4]

  • Other Kinase Targets: The core's nature as a kinase hinge-binder means that libraries built around this scaffold could be screened against other kinases implicated in oncology (e.g., SYK, FLT3) or inflammatory diseases.[4]

Conclusion

The this compound scaffold represents a highly valuable and druggable core in modern medicinal chemistry. Its synthetic tractability and well-defined structure-activity relationship as an HPK1 inhibitor underscore its importance in the development of next-generation cancer immunotherapies. The insights provided in this guide—from mechanistic rationale and synthetic strategy to detailed SAR analysis—offer a comprehensive framework for researchers and drug development professionals to effectively explore and exploit the rich chemical space of these promising analogs. Future exploration of this scaffold for other kinase and non-kinase targets holds significant promise for addressing a multitude of unmet medical needs.

References

An In-Depth Technical Guide to the Initial Biological Screening of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unveiling Therapeutic Potential

For researchers, scientists, and drug development professionals, the journey from a novel chemical scaffold to a viable drug candidate is both an art and a science. The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one core, a privileged heterocyclic structure, has recently emerged as a focal point of significant therapeutic interest. This guide provides a comprehensive, technically-grounded framework for conducting the initial biological screening of compound libraries based on this scaffold. We will move beyond rote protocols to explain the scientific rationale behind each step, ensuring a robust and insightful primary evaluation.

The pyrrolo[3,4-c]pyridine framework and its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2][3] Investigations have revealed potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities.[1][2][3] This wide range of possibilities necessitates a screening strategy that is both broad in its initial scope and focused in its subsequent investigations.

A significant body of recent research has identified derivatives of this scaffold as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[4][5][6][7][8] This makes the scaffold particularly promising for the development of novel cancer immunotherapies.[4][7][8] Furthermore, related pyrrolopyridine structures have shown inhibitory activity against other crucial kinases such as spleen tyrosine kinase (SYK), FMS-like tyrosine kinase 3 (FLT3), and phosphatidylinositol 3-kinases (PI3Ks), highlighting the scaffold's potential as a versatile kinase inhibitor.[9]

Given this landscape, our screening approach is designed as a tiered cascade, beginning with broad cellular assays to identify general bioactivity and cytotoxicity, followed by targeted enzymatic and mechanistic assays to elucidate the specific mode of action, with a primary focus on kinase inhibition.

Part 1: The Hierarchical Screening Cascade: A Strategy for Efficient Discovery

The initial screening of a novel compound library should be designed to maximize information while conserving resources. A hierarchical or tiered approach is the most logical and efficient strategy. This involves progressing from broad, high-throughput cellular assays to more specific, lower-throughput biochemical and mechanistic studies for the most promising hits.

Our proposed cascade is designed to first answer the fundamental question: "Does this compound have any biological effect at the cellular level?" before moving to the more specific question: "If so, what is its molecular target and mechanism of action?".

Screening_Cascade A Tier 1: Primary Screening (High-Throughput Cellular Assays) E Cytotoxicity Profiling (e.g., MTT/MTS Assay on Normal Cell Line) A->E F Antiproliferative Screening (e.g., MTT/MTS Assay on Cancer Cell Lines) A->F B Tier 2: Hit Confirmation & Dose-Response (Cellular Assays) G Confirmation of Primary Hits B->G H IC50 Determination B->H C Tier 3: Target Deconvolution (Biochemical & Mechanistic Assays) I Kinase Panel Screening (Primary Target: HPK1) C->I J Secondary & Functional Assays (e.g., T-cell activation, pSLP76) C->J D Initial Compound Library (this compound derivatives) D->A Single high concentration (e.g., 10-30 µM) E->B Active Compounds ('Hits') F->B Active Compounds ('Hits') G->C Confirmed & Potent Hits H->C Confirmed & Potent Hits K Lead Candidate Identification I->K Selective & Functionally Active Hits J->K Selective & Functionally Active Hits

Caption: A hierarchical workflow for the initial biological screening of the scaffold.

Part 2: Experimental Protocols & Methodologies

Tier 1: Primary High-Throughput Cellular Screening

The objective of Tier 1 is to broadly assess the bioactivity of the compound library. We will employ antiproliferative assays against a panel of cancer cell lines and a cytotoxicity assay against a normal cell line to establish a preliminary therapeutic window.

Protocol 1: Antiproliferative and Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay is chosen for its robustness, high-throughput scalability, and its ability to provide a quantitative measure of a compound's effect on cell proliferation and viability. By using multiple cancer cell lines (e.g., Jurkat for T-cell leukemia, relevant to HPK1's role, and a solid tumor line like A549 or MCF-7) alongside a non-cancerous cell line (e.g., HEK293 or MRC-5), we can simultaneously identify potential anticancer agents and flag compounds with general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Addition: Add 1 µL of the compound working solution to the designated wells to achieve a final screening concentration (e.g., 20 µM). Include vehicle controls (DMSO only) and positive controls (e.g., Staurosporine or Doxorubicin at a known cytotoxic concentration).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound is typically considered a "hit" if it reduces cell viability by more than 50% in cancer cell lines without significant toxicity in the normal cell line.

Tier 2: Hit Confirmation and Dose-Response Analysis

The goal of Tier 2 is to validate the hits from the primary screen and to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: IC₅₀ Determination

Rationale: Re-testing hits confirms their activity and eliminates false positives. A dose-response curve provides the IC₅₀ value, a critical metric for comparing the potency of different compounds and prioritizing them for further study.

Step-by-Step Methodology:

  • Follow Protocol 1 (Steps 1-2): Seed cells as previously described.

  • Serial Dilution: For each confirmed hit, prepare a series of dilutions (typically 8-10 points, e.g., from 100 µM down to 0.01 µM) in the culture medium.

  • Compound Addition: Add the serially diluted compounds to the cells in triplicate.

  • Incubation and Assay: Follow Protocol 1 (Steps 4-7).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ (Cancer Line) Concentration for 50% inhibition of cancer cell growth.1.2 µM
IC₅₀ (Normal Line) Concentration for 50% inhibition of normal cell growth.> 50 µM
Selectivity Index (SI) IC₅₀ (Normal Line) / IC₅₀ (Cancer Line)> 41.7
Tier 3: Target Deconvolution and Mechanistic Assays

For potent and selective hits, Tier 3 aims to identify the molecular target. Given the literature, a primary hypothesis is the inhibition of protein kinases, particularly HPK1.[4][5][6]

Protocol 3: In Vitro Kinase Inhibition Assay (HPK1)

Rationale: An in vitro biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target kinase, in this case, HPK1. This confirms direct target engagement and provides a key structure-activity relationship (SAR) data point.

Step-by-Step Methodology:

  • Assay Principle: Utilize a system that measures kinase activity, such as ADP-Glo™ (Promega) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction.

  • Reagents:

    • Purified recombinant HPK1 enzyme.

    • Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide).

    • ATP (at or near the Kₘ concentration for the enzyme).

    • Assay buffer.

    • Test compounds serially diluted in DMSO.

  • Reaction Setup: In a 384-well plate, combine the HPK1 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent to deplete unused ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value as described in Protocol 2.

HPK1_Pathway cluster_inhibition TCR T-Cell Receptor (TCR) HPK1 HPK1 (Hematopoietic Progenitor Kinase 1) TCR->HPK1 Activation SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 Phosphorylates at Ser376 Downstream Inhibition of T-Cell Effector Functions pSLP76->Downstream Scaffold 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridin-1-one Scaffold Scaffold->HPK1 Inhibition Inhibition Activation Activation Immunity Enhanced Anti-Tumor Immunity

Caption: Inhibition of the HPK1 signaling pathway by the scaffold.

Protocol 4: Cellular Target Engagement - Phospho-SLP76 Assay

Rationale: To confirm that the compound inhibits HPK1 within a cellular context, we measure the phosphorylation of a known downstream substrate. HPK1 phosphorylates the adaptor protein SLP76 at Ser376, which negatively regulates T-cell activation.[4] A potent HPK1 inhibitor should reduce this phosphorylation event.

Step-by-Step Methodology:

  • Cell Line: Use a relevant T-cell line, such as Jurkat.

  • Compound Treatment: Pre-incubate Jurkat cells with various concentrations of the test compound for 1-2 hours.

  • TCR Stimulation: Stimulate the T-cell receptor (TCR) pathway to activate HPK1. This can be done using anti-CD3/CD28 antibodies.

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Detection: Use an immunoassay method such as Western Blot or a plate-based ELISA to detect the levels of phosphorylated SLP76 (p-SLP76 Ser376) and total SLP76.

  • Data Analysis: Quantify the ratio of p-SLP76 to total SLP76. A successful HPK1 inhibitor will show a dose-dependent decrease in this ratio upon TCR stimulation.

Part 3: Data Interpretation and Next Steps

The initial screening cascade will generate a rich dataset. A successful compound from this screen would exhibit the following profile:

  • Potent Antiproliferative Activity: Low micromolar or nanomolar IC₅₀ against cancer cell lines.

  • Favorable Selectivity: A high selectivity index (e.g., >10), indicating minimal toxicity to non-cancerous cells.

  • Direct Target Engagement: Potent inhibition of the target kinase (e.g., HPK1) in a biochemical assay, with an IC₅₀ comparable to or better than the cellular antiproliferative IC₅₀.

  • Cellular Mechanism Confirmation: Dose-dependent inhibition of a downstream biomarker (e.g., p-SLP76) in a relevant cellular model.

Compounds meeting these criteria are prioritized as high-quality leads. The subsequent steps in the drug discovery process would involve comprehensive SAR studies, lead optimization to improve potency and drug-like properties, and in vivo testing in animal models of disease. This structured, hypothesis-driven approach ensures that the most promising derivatives of the this compound scaffold are efficiently identified and advanced.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Scaffold

The this compound core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and diverse substitution points make it an attractive framework for the design of potent and selective therapeutic agents. Notably, derivatives of this scaffold have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation, highlighting their potential in cancer immunotherapy[1][2]. The synthesis of this core and its analogs is therefore of significant interest to the drug discovery community.

This guide provides a comprehensive overview of established and innovative synthetic protocols for accessing the this compound ring system. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices.

Synthetic Strategies: A Multi-faceted Approach

Several synthetic routes to the this compound core have been reported, each with its own advantages and considerations. The primary strategies can be broadly categorized as:

  • Construction from Pre-functionalized Pyridine Precursors: This approach involves the annulation of the pyrrolone ring onto a pre-existing pyridine scaffold.

  • Multicomponent Reactions: These elegant one-pot procedures allow for the rapid assembly of the bicyclic core from simple starting materials.

Below, we detail specific and reliable protocols for the synthesis of this important heterocyclic system.

Protocol 1: Synthesis via Lactamization and Reduction of a Furo[3,4-c]pyridine-1,3-dione Intermediate

This robust, multi-step synthesis commences with a commercially available or readily synthesized furo[3,4-c]pyridine-1,3-dione. The key transformations involve the formation of the corresponding pyrrolo-dione via lactamization, followed by a selective reduction of one carbonyl group to yield the target lactam.[3]

Workflow Overview

Synthesis_Workflow_1 A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione A->B  Lactamization (e.g., Urea, o-xylene) C This compound B->C  Reduction (e.g., LiAlH4, THF)

Caption: Workflow for synthesis from a furo-pyridine precursor.

Step-by-Step Protocol

Step 1: Lactamization of Furo[3,4-c]pyridine-1,3-dione

  • Rationale: This step involves the conversion of the anhydride moiety in the starting material to a lactam. Urea is a common and effective nitrogen source for this transformation, proceeding through a nucleophilic attack followed by cyclization and elimination. o-Xylene is used as a high-boiling solvent to drive the reaction to completion.

  • Procedure:

    • To a solution of furo[3,4-c]pyridine-1,3-dione (1 equivalent) in o-xylene, add urea (1.1 equivalents).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2H-pyrrolo[3,4-c]pyridine-1,3-dione, will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

Step 2: Selective Reduction to this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carbonyl groups of the dione. However, by carefully controlling the stoichiometry and reaction conditions, a selective reduction of one carbonyl can be achieved to furnish the desired lactam. Tetrahydrofuran (THF) is a standard ethereal solvent for LiAlH₄ reductions.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2H-pyrrolo[3,4-c]pyridine-1,3-dione (1 equivalent) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (1.0-1.2 equivalents) in THF to the cooled suspension.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
Lactamization Furo[3,4-c]pyridine-1,3-dione, Ureao-XyleneReflux>85%
Reduction 2H-Pyrrolo[3,4-c]pyridine-1,3-dione, LiAlH₄THF0 °C to RT60-75%

Protocol 2: Synthesis via Hydrolysis of an N-Protected Precursor

This method provides a straightforward route to the parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine from its N-protected ethyl carboxylate derivative. The hydrolysis is typically achieved under basic conditions.[4]

Workflow Overview

Synthesis_Workflow_2 A Ethyl 1H-pyrrolo[3,4-c]pyridine- 2(3H)-carboxylate B 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridine A->B  Hydrolysis (Ba(OH)2, H2O)

Caption: Workflow for synthesis via hydrolysis.

Step-by-Step Protocol
  • Rationale: Barium hydroxide is used as the base for the saponification of the ethyl carbamate protecting group. The reaction is carried out in water at an elevated temperature to ensure complete hydrolysis. The product is then isolated after a simple workup.

  • Procedure:

    • A mixture of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (1 equivalent) and barium hydroxide (excess) in water is prepared.[4]

    • The mixture is heated to 120 °C and stirred overnight.[4]

    • After cooling to room temperature, the solid material is collected by filtration.

    • The residue is stirred in hot ethyl acetate and filtered to remove any remaining solid material.[4]

    • The filtrate is concentrated under vacuum to yield 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.[4]

Data Summary
StepKey ReagentsSolventTemperatureTypical Yield
Hydrolysis Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, Barium hydroxideWater120 °C~72%[4]

Considerations for Derivatization and Further Functionalization

The this compound scaffold provides several handles for further chemical modification, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The secondary amine of the lactam can be alkylated or acylated, and the pyridine ring can be functionalized through various aromatic substitution reactions, depending on the existing substituents.

The synthesis of various derivatives, such as pyrrolo[3,4-c]pyridine-1,3-diones, has also been explored, often serving as precursors to other functionalized molecules.[5][6] These diones can be synthesized through methods like the annulation of a pyrrole moiety onto a pyridine ring or tandem ring closures.[5]

Conclusion

The synthesis of this compound and its derivatives is a key area of research in synthetic and medicinal chemistry. The protocols outlined in this guide provide reliable and reproducible methods for accessing this valuable heterocyclic scaffold. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific substitution patterns required for the target application. As research in this area continues, the development of even more efficient and versatile synthetic methodologies is anticipated.

References

Application Notes and Protocols for the Multi-Step Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives in Drug Discovery

The this compound scaffold, a class of aza-isoindolinones, represents a privileged heterocyclic motif in modern medicinal chemistry. These compounds have garnered significant attention from researchers in drug development due to their diverse and potent biological activities.[1][2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including their potential as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents.[1][2] Notably, certain derivatives have been explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a key target in cancer immunotherapy.[3] The versatility of the pyrrolo[3,4-c]pyridine core allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities to develop novel therapeutic candidates.

This comprehensive guide provides a detailed, multi-step synthetic pathway to this compound derivatives, commencing from the readily available starting material, 3,4-pyridinedicarboxylic acid. The protocols herein are designed to be robust and reproducible, offering insights into the rationale behind key experimental choices and providing a solid foundation for further derivatization and drug discovery efforts.

Overall Synthetic Strategy: A Three-Step Approach

The synthesis of the target this compound derivatives is accomplished through a logical and efficient three-step sequence. This strategy is outlined below and depicted in the workflow diagram.

Synthesis_Workflow A 3,4-Pyridinedicarboxylic Acid B Furo[3,4-c]pyridine-1,3-dione A->B Step 1: Dehydration (Anhydride Formation) C 2-Substituted-2H-pyrrolo[3,4-c]pyridine-1,3-dione B->C Step 2: Lactamization (Imide Formation) D This compound Derivative C->D Step 3: Selective Reduction (Lactam Formation)

Caption: Overall synthetic workflow for this compound derivatives.

Step 1: Synthesis of Furo[3,4-c]pyridine-1,3-dione (Pyridine-3,4-dicarboxylic Anhydride)

Causality of Experimental Choices: The initial step involves the dehydration of 3,4-pyridinedicarboxylic acid to its corresponding anhydride, furo[3,4-c]pyridine-1,3-dione. Acetic anhydride is a commonly employed and effective dehydrating agent for the formation of cyclic anhydrides from dicarboxylic acids. The reaction is typically carried out at elevated temperatures to drive the dehydration process to completion. The choice of acetic anhydride is advantageous as both the reagent and the acetic acid byproduct are volatile and can be readily removed under reduced pressure, simplifying the purification of the desired product.

Detailed Experimental Protocol: Step 1
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-pyridinedicarboxylic acid (1 equivalent).

  • Reaction Setup: To the flask, add an excess of acetic anhydride (5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the dissolution of the starting dicarboxylic acid.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Purification: The resulting solid residue is the desired furo[3,4-c]pyridine-1,3-dione. This product is often of sufficient purity for the subsequent step. If necessary, the product can be further purified by recrystallization from a suitable solvent such as toluene or by sublimation.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques. The melting point should be in the range of 75-77 °C.

Step 2: Synthesis of 2-Substituted-2H-pyrrolo[3,4-c]pyridine-1,3-diones

Causality of Experimental Choices: The second step is the lactamization of the anhydride intermediate with a primary amine to form the corresponding N-substituted imide. This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring, followed by an intramolecular cyclization with the loss of a water molecule to form the stable five-membered imide ring. The choice of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or glacial acetic acid facilitates the reaction by ensuring the solubility of the reactants and allowing for the necessary reaction temperature to drive the dehydration and cyclization. The selection of the primary amine directly determines the substituent at the 2-position of the pyrrolo[3,4-c]pyridine-1,3-dione core, providing a key point for introducing molecular diversity.

Detailed Experimental Protocol: Step 2 (Example with Benzylamine)
  • Reagent Preparation: In a round-bottom flask, dissolve furo[3,4-c]pyridine-1,3-dione (1 equivalent) in glacial acetic acid or DMF.

  • Addition of Amine: To the stirred solution, add the desired primary amine (e.g., benzylamine, 1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Characterization: The structure of the purified 2-benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step 3: Selective Reduction to this compound Derivatives

Causality of Experimental Choices: The final and most critical step is the selective reduction of one of the two carbonyl groups of the imide to a methylene group, yielding the desired lactam (an isoindolinone analog). Sodium borohydride (NaBH₄) is a mild and selective reducing agent that, under controlled conditions, can preferentially reduce one carbonyl of a cyclic imide to a hydroxylactam, which can then be further reduced to the lactam. The choice of a protic solvent like methanol or ethanol is crucial as it participates in the reaction mechanism by protonating the intermediate species. The reaction temperature is kept low initially to control the reactivity of the borohydride and enhance selectivity.

Detailed Experimental Protocol: Step 3 (Example with 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione)
  • Reagent Preparation: In a round-bottom flask, dissolve the 2-substituted-2H-pyrrolo[3,4-c]pyridine-1,3-dione (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 2-4 equivalents) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess borohydride. Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

  • Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.

Data Presentation: Summary of a Representative Synthesis

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
1 3,4-Pyridinedicarboxylic AcidFuro[3,4-c]pyridine-1,3-dioneAcetic anhydride, reflux>90>95
2 Furo[3,4-c]pyridine-1,3-dione2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dioneBenzylamine, acetic acid, 110 °C85-95>98
3 2-Benzyl-2H-pyrrolo[3,4-c]pyridine-1,3-dione2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-oneNaBH₄, MeOH/THF, 0 °C to rt60-75>99

Visualization of Key Reaction Mechanism: Selective Imide Reduction

The selective reduction of the imide to the lactam is a key transformation in this synthetic sequence. The proposed mechanism involves the nucleophilic attack of the hydride from sodium borohydride on one of the carbonyl carbons of the imide.

Imide_Reduction cluster_0 Selective Imide Reduction Mechanism Imide Imide Hydride_Attack Hydride Attack Imide->Hydride_Attack 1. NaBH4 Intermediate Tetrahedral Intermediate Hydride_Attack->Intermediate Nucleophilic Attack Hydroxylactam Hydroxylactam Intermediate->Hydroxylactam 2. H2O Workup Lactam Lactam Hydroxylactam->Lactam Further Reduction & Dehydration

Caption: Proposed mechanism for the selective reduction of a cyclic imide to a lactam.

References

Application Notes and Protocols: The 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Scaffold for Potent and Selective HPK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of immune responses.[1][2][3] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening anti-tumor immunity.[4][5] This makes it a compelling therapeutic target in immuno-oncology.[4][6] This document provides a detailed guide on leveraging the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold for the development of potent and selective HPK1 inhibitors.[7][8][9] We will delve into the mechanism of HPK1, the rationale for its inhibition, and provide detailed protocols for the synthesis and evaluation of these promising therapeutic agents.

Introduction: HPK1 as a Key Immuno-Oncology Target

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a central node in the negative feedback regulation of the adaptive immune system.[1][6] It is involved in T-cell, B-cell, and dendritic cell-mediated immune responses.[1][6] Upon TCR engagement, HPK1 is recruited to the signaling complex and activated through a series of phosphorylation events.[1][10][11][12] Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[2][13] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent proteasomal degradation of SLP-76.[2] The degradation of SLP-76 disrupts the TCR signaling cascade, leading to attenuated T-cell activation, proliferation, and cytokine release.[2][4]

By inhibiting HPK1, the degradation of SLP-76 is prevented, thus sustaining T-cell activation and enhancing the immune response against cancer cells.[4] Preclinical studies have shown that genetic knockout or pharmacological inhibition of HPK1 leads to enhanced T-cell activation and potent anti-tumor immunity, often in synergy with existing immune checkpoint inhibitors like anti-PD-1 antibodies.[6][14] This has spurred significant interest in the development of small molecule HPK1 inhibitors for cancer immunotherapy.[6][15][16]

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive Inactive HPK1 TCR->HPK1_inactive Recruitment & Activation HPK1_active Active HPK1 HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream T-Cell Activation (IL-2, IFN-γ production) SLP76->Downstream Promotes Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation 14-3-3 binding Degradation->SLP76 Degradation->Downstream Inhibits Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridin-1-one Inhibitor Inhibitor->HPK1_active Inhibits

Caption: Simplified HPK1 signaling cascade upon T-cell receptor (TCR) engagement.

The this compound Scaffold

Recent advancements in medicinal chemistry have identified the this compound core as a promising scaffold for the development of potent and selective HPK1 inhibitors.[7][8] This scaffold provides a rigid framework that can be strategically modified to optimize interactions with the ATP-binding pocket of HPK1, thereby achieving high potency and selectivity over other kinases.[17][18]

General Synthesis Outline

The synthesis of this compound derivatives typically involves a multi-step process. A common approach starts from furo[3,4-c]pyridine-1,3-dione, which undergoes lactamization, reduction, and subsequent functionalization to yield the desired inhibitors.[19]

Synthesis_Workflow Start Furo[3,4-c]pyridine-1,3-dione Lactamization Lactamization Start->Lactamization Intermediate1 2H-pyrrolo[3,4-c]pyridine-1,3-dione Lactamization->Intermediate1 Reduction Reduction Intermediate1->Reduction Core This compound Core Reduction->Core Functionalization Functionalization (e.g., Suzuki Coupling, Amidation) Core->Functionalization Final Final HPK1 Inhibitor Functionalization->Final

Caption: A generalized synthetic workflow for this compound based HPK1 inhibitors.

Protocols for Inhibitor Evaluation

A tiered approach is recommended for the comprehensive evaluation of novel HPK1 inhibitors, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional consequences in a physiological context.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of the synthesized compounds against recombinant HPK1.

Methodology: A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[13] Alternatively, luminescence-based assays such as the ADP-Glo™ Kinase Assay are also widely used.[20][21]

Protocol: TR-FRET HPK1 Kinase Assay

  • Reagents and Materials:

    • Recombinant human HPK1 enzyme

    • Biotinylated peptide substrate (e.g., ULight-SLP-76)

    • Europium-labeled anti-phospho-SLP-76 (Ser376) antibody

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • 384-well low-volume plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of HPK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km value for HPK1.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA and the Europium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement Assay

Objective: To measure the inhibition of HPK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology: This can be achieved using various immunoassays, such as Western Blot, flow cytometry, or high-content imaging, to detect phosphorylated SLP-76 (pSLP-76) levels in stimulated T-cells.[13][22]

Protocol: pSLP-76 AlphaLISA Assay in Human PBMCs

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Anti-CD3/CD28 antibodies for T-cell stimulation

    • Test compounds dissolved in DMSO

    • Lysis buffer

    • AlphaLISA anti-pSLP-76 (Ser376) Acceptor beads

    • Streptavidin Donor beads

    • Biotinylated anti-total SLP-76 antibody

    • AlphaLISA-compatible microplates

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-treat the PBMCs with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the T-cells by adding anti-CD3/CD28 antibodies for 15-30 minutes.

    • Lyse the cells by adding lysis buffer.

    • Transfer the cell lysates to the AlphaLISA plate.

    • Add the mixture of Acceptor beads and biotinylated anti-total SLP-76 antibody.

    • Incubate in the dark for 60 minutes at room temperature.

    • Add the Streptavidin Donor beads.

    • Incubate in the dark for 30 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

    • The AlphaLISA signal is proportional to the amount of pSLP-76. Calculate the EC50 value by plotting the inhibition of the pSLP-76 signal against the compound concentration.

T-Cell Functional Assay

Objective: To assess the functional consequence of HPK1 inhibition on T-cell activation, typically by measuring cytokine production.

Methodology: Measurement of Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ) secretion from stimulated T-cells is a standard readout for T-cell activation.[1][13][23]

Protocol: IL-2 Secretion Assay in Jurkat T-cells

  • Reagents and Materials:

    • Jurkat T-cells

    • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation

    • Test compounds dissolved in DMSO

    • RPMI-1640 medium supplemented with 10% FBS

    • IL-2 ELISA kit or AlphaLISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of the test compounds and incubate for 1-2 hours.

    • Stimulate the cells with PHA or anti-CD3/CD28 antibodies.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the amount of IL-2 in the supernatant using a commercial ELISA or AlphaLISA kit according to the manufacturer's instructions.

    • Plot the increase in IL-2 production against the compound concentration to determine the EC50 value.

Data Summary and Interpretation

The data generated from these assays should be systematically tabulated to facilitate structure-activity relationship (SAR) analysis.[24][25][26]

Compound IDScaffold ModificationHPK1 IC50 (nM) (Biochemical)pSLP-76 EC50 (nM) (Cellular)IL-2 Fold Induction (at 1 µM)Kinase Selectivity (Fold vs. other MAP4Ks)
Lead-001 R1=H, R2=Phenyl15.2150.55.2>100
Opt-002 R1=Me, R2=Phenyl5.845.18.9>200
Opt-003 R1=H, R2=Pyridyl8.190.37.5>150

A potent HPK1 inhibitor should exhibit a low nanomolar IC50 in the biochemical assay, which translates to potent inhibition of pSLP-76 and a significant increase in IL-2 production in cellular assays. High selectivity against other closely related kinases, particularly within the MAP4K family, is crucial to minimize off-target effects.[15][17]

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel HPK1 inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of such compounds. By systematically applying these biochemical and cellular assays, researchers can effectively advance the development of potent and selective HPK1 inhibitors, paving the way for new and effective cancer immunotherapies.

References

Application Notes & Protocols: Development of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Based Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold represents a privileged structure in modern medicinal chemistry, demonstrating significant potential in the development of targeted cancer therapeutics. This heterocyclic system serves as a versatile framework for designing potent and selective inhibitors of key oncogenic pathways. Its derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and notably, anticancer effects. The adaptability of this core allows for fine-tuning of physicochemical properties and target engagement, leading to the discovery of novel agents against critical cancer targets like Hematopoietic Progenitor Kinase 1 (HPK1) for immunotherapy and Poly(ADP-ribose) polymerase (PARP) for DNA damage repair (DDR) inhibition.

This guide provides a comprehensive overview of the preclinical development workflow for novel cancer therapeutics based on the this compound core. We will delve into the rationale for target selection, provide detailed protocols for compound synthesis and characterization, and outline robust methodologies for in vitro and in vivo evaluation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this promising chemical scaffold.

Chapter 1: Target Rationale and Mechanistic Overview

The success of a targeted therapeutic hinges on the selection of a biologically significant and "druggable" target. The pyrrolo[3,4-c]pyridin-1-one scaffold has shown remarkable versatility in engaging multiple classes of enzymes, primarily kinases and DDR proteins.

Hematopoietic Progenitor Kinase 1 (HPK1): A Key Immuno-Oncology Target

Mechanism & Rationale: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates and triggers the degradation of key signaling adaptors, dampening the anti-tumor immune response. Therefore, inhibiting HPK1 is a promising strategy to enhance T-cell-mediated tumor cell killing, effectively "releasing the brakes" on the immune system. Derivatives of the this compound scaffold have been specifically designed as potent HPK1 inhibitors for cancer immunotherapy.

Signaling Pathway:

HPK1_Pathway HPK1 Negative Feedback Loop in T-Cells cluster_TCell T-Cell cluster_Inhibition Therapeutic Intervention TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1_active Active HPK1 SLP76->HPK1_active Recruits & Activates Ub Ubiquitination & Degradation SLP76->Ub Downstream Downstream Signaling (e.g., IL-2 Production, Proliferation) SLP76->Downstream HPK1_active->SLP76 Phosphorylates Inhibitor Pyrrolo[3,4-c]pyridin-1-one HPK1 Inhibitor Inhibitor->HPK1_active Inhibits

Caption: HPK1 signaling pathway and point of therapeutic intervention.

Poly(ADP-ribose) Polymerase (PARP): A Target for Synthetic Lethality

Mechanism & Rationale: PARP enzymes, particularly PARP-1, are central to the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancers with mutations in HR genes like BRCA1 or BRCA2, the cells become entirely dependent on PARP for DNA repair. Inhibiting PARP in these BRCA-deficient tumors leads to a massive accumulation of DNA damage and cell death—a concept known as synthetic lethality. Scaffolds related to pyrrolopyridinones have been successfully designed to inhibit PARP-1, offering a new structural framework for this established therapeutic strategy.

Signaling Pathway:

PARP_Pathway Synthetic Lethality with PARP Inhibition cluster_Normal_Cell Normal Cell (HR Proficient) cluster_BRCA_Mutant_Cell Cancer Cell (HR Deficient) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP-1 SSB1->PARP1 Recruits BER1 Base Excision Repair PARP1->BER1 Initiates Survival1 Cell Survival BER1->Survival1 Leads to DSB1 Replication Fork Collapse (Double-Strand Break) HR1 Homologous Recombination (HR) SSB2 DNA Single-Strand Break (SSB) PARP2 PARP-1 SSB2->PARP2 Recruits DSB2 Replication Fork Collapse (Double-Strand Break) PARP2->DSB2 Unrepaired SSBs lead to HR2 Defective HR DSB2->HR2 Requires Apoptosis2 Apoptosis HR2->Apoptosis2 Failure leads to Inhibitor Pyrrolopyridinone PARP Inhibitor Inhibitor->PARP2 Inhibits

Caption: The principle of synthetic lethality via PARP inhibition.

Chapter 2: Synthesis and Characterization

A robust and scalable synthetic route is fundamental to any drug discovery program. The this compound core can be constructed through various methods, often involving the cyclization of appropriately substituted pyridine precursors.

Protocol 2.1: General Synthesis of a 2-Aryl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivative

Rationale: This protocol describes a common synthetic route involving the construction of the lactam ring onto a pre-functionalized pyridine core. This approach allows for late-stage diversification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Materials:

  • Substituted 3-amino-4-methylpyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • N-Bromosuccinimide (NBS)

  • AIBN (catalyst)

  • Substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvents: Dichloromethane (DCM), Carbon tetrachloride (CCl₄), Toluene, Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Boc Protection: Dissolve the starting 3-amino-4-methylpyridine in DCM. Add (Boc)₂O and stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC). Work up the reaction to yield the Boc-protected intermediate.

    • Causality: The Boc group protects the amine from participating in side reactions during the subsequent bromination step.

  • Benzylic Bromination: Dissolve the Boc-protected intermediate in CCl₄. Add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere for 2-4 hours. Cool the reaction, filter, and concentrate to obtain the crude benzylic bromide.

    • Causality: NBS with a radical initiator (AIBN) selectively brominates the methyl group, which is the key step for subsequent cyclization.

  • N-Arylation and Cyclization: In a flame-dried flask, combine the crude bromide, the desired substituted aniline, a palladium catalyst, a suitable ligand, and a base in toluene. Degas the mixture and heat to 80-100 °C for 12-18 hours.

    • Causality: This is a tandem Buchwald-Hartwig amination followed by an intramolecular nucleophilic substitution. The aniline nitrogen first displaces the bromide, and the resulting secondary amine then attacks the Boc-carbonyl group (or a deprotected amine attacks an ester if the route is varied), cyclizing to form the desired lactam core.

  • Purification: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to obtain the final this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Chapter 3: In Vitro Evaluation

In vitro assays form the foundation of the preclinical evaluation process, providing initial data on a compound's potency, selectivity, and mechanism of action. This phase is crucial for triaging compounds before they advance to more complex and costly in vivo studies.

In Vitro Testing Workflow

In_Vitro_Workflow Tiered workflow for in vitro evaluation. Compound Synthesized Compound Library Primary Primary Biochemical Assay (e.g., Kinase Inhibition) Compound->Primary Potency Determine IC50 Primary->Potency Secondary Cell-Based Assays (Viability, Target Engagement) Potency->Secondary Potent Hits Cellular_EC50 Determine EC50 Secondary->Cellular_EC50 Selectivity Selectivity Profiling (Kinase Panel) Cellular_EC50->Selectivity Active Compounds Mechanism Mechanistic Studies (Western Blot, Flow Cytometry) Selectivity->Mechanism Lead Lead Candidate Mechanism->Lead

Caption: A structured workflow for in vitro compound evaluation.

Protocol 3.1: Cell Viability Assay (Luminescence-Based)

Rationale: This protocol determines the concentration at which a compound inhibits cancer cell growth or induces cell death (cytotoxicity). The CellTiter-Glo® assay is a rapid and sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat T-cells for HPK1 inhibitors; BRCA-mutant OVCAR-3 ovarian cancer cells for PARP inhibitors)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Dilute the cells to the desired density (e.g., 5,000 cells/well) in culture medium. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Causality: Seeding density is a critical parameter; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting drug response.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity. Add the diluted compounds to the wells. Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Drug Incubation: Incubate the plate for an additional 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Assay Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no cells wells). Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.

Table 1: Representative In Vitro Data for Hypothetical Compounds

Compound IDTargetTarget IC₅₀ (nM)Cell LineCellular IC₅₀ (nM)
CTTQ-HPK1-01HPK15.2Jurkat85
CTTQ-HPK1-02HPK115.8Jurkat350
CTTQ-PARP-01PARP-12.1OVCAR-3 (BRCA mut)15
CTTQ-PARP-02PARP-136.4OVCAR-3 (BRCA mut)480

Chapter 4: In Vivo Preclinical Evaluation

In vivo studies are essential to evaluate a drug candidate's efficacy and safety in a living organism. The choice of animal model is paramount and depends heavily on the drug's mechanism of action.

Model Selection Rationale:

  • HPK1 Inhibitors: As these compounds act by modulating the immune system, a model with a functional immune system is required. Syngeneic models , where mouse tumor cells are implanted into immunocompetent mice of the same strain, are the gold standard.

  • PARP Inhibitors: Efficacy can be initially tested in Cell Line-Derived Xenograft (CDX) or Patient-Derived Xenograft (PDX) models, where human cancer cells (e.g., with BRCA mutations) are implanted into immunodeficient mice. PDX models are often considered more clinically relevant.

Protocol 4.1: Efficacy Study in a Syngeneic Mouse Model

Rationale: This protocol assesses the anti-tumor efficacy of a novel HPK1 inhibitor. Tumor growth is monitored over time following treatment, and the primary endpoint is Tumor Growth Inhibition (TGI).

Materials:

  • 6-8 week old female C57BL/6 mice

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

  • Test compound (HPK1 inhibitor)

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Digital calipers

  • Anesthesia and euthanasia supplies

  • Sterile surgical equipment for tumor implantation

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject a suspension of MC38 tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Begin measuring tumor volume with digital calipers once tumors become palpable (approx. 5-7 days post-implantation). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:

    • Group 1: Vehicle control

    • Group 2: Test compound (low dose)

in vitro assays for testing 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one derivatives' activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Profiling of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Derivatives

Introduction: The Therapeutic Promise of the Pyrrolo[3,4-c]pyridin-1-one Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting key regulators of human disease.[1] This bicyclic heterocyclic system has given rise to derivatives with a broad spectrum of pharmacological activities, including potent analgesic and sedative effects.[1][2][3] More recently, this scaffold has gained significant attention in oncology and immunology. Specific derivatives have been engineered as potent inhibitors of critical enzymes involved in cancer progression and immune regulation, such as Poly (ADP-ribose) Polymerase (PARP) and Hematopoietic Progenitor Kinase 1 (HPK1).[4][5][6]

HPK1, a negative regulator of T-cell activation, has emerged as a high-value target for cancer immunotherapy.[4][5] Inhibiting HPK1 can enhance anti-tumor immune responses, making compounds based on the pyrrolo[3,4-c]pyridin-1-one scaffold promising candidates for novel immunotherapies.[4] Similarly, PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways like BRCA mutations.[7]

This guide provides a comprehensive overview of robust, high-throughput in vitro assays designed to characterize the bioactivity of novel this compound derivatives. We will delve into the core principles, detailed protocols, and data interpretation for biochemical and cell-based assays essential for advancing these compounds through the drug discovery pipeline.

Part 1: Biochemical Assays for Primary Target Identification

Biochemical assays are the cornerstone of initial screening, providing a direct measure of a compound's ability to modulate the activity of a purified, isolated target protein.[8] These assays are typically performed in a cell-free system, which eliminates the complexities of cellular uptake, metabolism, and off-target effects, offering a clean assessment of target engagement and potency (e.g., IC50).[9]

Kinase Activity Assays (HPK1)

Given that many pyrrolo[3,4-c]pyridin-1-one derivatives are designed as kinase inhibitors, assessing their effect on the target kinase's catalytic activity is a critical first step.[4][10] A variety of assay formats are available, each with unique advantages.[11][12]

Luminescence-based kinase assays are homogeneous, "mix-and-read" assays that are highly amenable to high-throughput screening (HTS).[13][14][15] They rely on the activity of luciferase enzymes to produce a light signal that correlates with kinase activity.[14]

Principle of Operation: Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP in the process.[10][13] Luminescence assays quantify either the amount of ATP consumed or the amount of ADP produced.[12]

  • ATP Depletion (Kinase-Glo® Type): In this format, after the kinase reaction, a reagent containing luciferase is added. The luciferase utilizes the remaining ATP to produce light.[13][15][16] Therefore, a high luminescent signal corresponds to low kinase activity (more ATP remaining), and a low signal indicates high kinase activity.[13][15] This inverse relationship is fundamental to data interpretation.

  • ADP Production (ADP-Glo™ Type): This is a two-step process. First, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which is then used by a luciferase to generate light.[13][17] In this case, the luminescent signal is directly proportional to kinase activity.[13][17] The ADP-Glo™ format is often more sensitive, especially for kinases with low enzymatic activity.[13][17]

Caption: Workflow of an ADP-Glo™ kinase assay.

HTRF is a robust technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[18][19] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[18][20]

Principle of Operation: The assay uses two antibodies: one specific for the substrate (e.g., against a biotin or GST tag) labeled with an acceptor fluorophore (like d2 or XL665), and another that specifically recognizes the phosphorylated substrate, labeled with a donor fluorophore (a rare-earth lanthanide like Europium cryptate).[19][21] When the substrate is phosphorylated by the kinase, the two antibodies bind, bringing the donor and acceptor into close proximity.[19] Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[21][22] The resulting signal is proportional to the level of substrate phosphorylation.[21] The ratiometric measurement of both donor and acceptor emission corrects for well-to-well variability.[18]

HTRF_Principle cluster_no_activity No Kinase Activity / Inhibition cluster_activity Kinase Activity DonorAb Donor Ab (Anti-Phospho) DonorEmission Donor Emission (620 nm) DonorAb->DonorEmission No FRET AcceptorAb Acceptor Ab (Anti-Substrate) Substrate Substrate AcceptorAb->Substrate Binds Excitation1 Excitation (320 nm) Excitation1->DonorAb DonorAb2 Donor Ab (Anti-Phospho) AcceptorAb2 Acceptor Ab (Anti-Substrate) DonorAb2->AcceptorAb2 FRET (Proximity) PhosphoSubstrate P-Substrate DonorAb2->PhosphoSubstrate Binds AcceptorAb2->PhosphoSubstrate Binds AcceptorEmission Acceptor Emission (665 nm) AcceptorAb2->AcceptorEmission Excitation2 Excitation (320 nm) Excitation2->DonorAb2

Caption: Principle of a HTRF kinase assay.

PARP Activity Assays

For derivatives targeting PARP, assays typically measure the incorporation of ADP-ribose units onto a histone substrate.[7][23]

Principle of Operation (Chemiluminescent/Colorimetric ELISA-like): This assay is performed in a multi-well plate pre-coated with histones.[23] The PARP enzyme, the test compound, and a reaction cocktail containing biotinylated NAD+ are added to the wells.[23] Active PARP enzyme will poly(ADP-ribosyl)ate (PARylate) the histones using the biotinylated NAD+ as a substrate. The level of incorporated biotin is then detected using Streptavidin-HRP (Horseradish Peroxidase) followed by the addition of a chemiluminescent or colorimetric HRP substrate.[23] The signal is inversely proportional to the inhibitory activity of the compound.[23]

Part 2: Cell-Based Assays for Target Validation and Phenotypic Effects

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that a compound can enter a cell, engage its target in a physiological environment, and exert the desired biological effect.[24]

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that directly assesses drug-target interaction within intact cells or cell lysates.[25][26][27] It provides definitive proof of target engagement.

Principle of Operation: The assay is based on the principle of ligand-induced thermal stabilization.[26][28][29] When a protein binds to a ligand (e.g., an inhibitor), it generally becomes more resistant to heat-induced denaturation.[28] In a CETSA experiment, cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures.[27] At higher temperatures, unbound proteins will denature and precipitate out of solution.[29] However, proteins stabilized by a bound compound will remain soluble.[27] After lysis and centrifugation to remove precipitated proteins, the amount of soluble target protein remaining is quantified, typically by Western Blot, ELISA, or proximity-based methods like AlphaLISA®.[25][28] A successful compound will result in a "thermal shift," meaning more target protein remains soluble at higher temperatures compared to the vehicle control.[29]

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection Cells_Vehicle Cells + Vehicle Heat_Vehicle Heat (T°C) Cells_Vehicle->Heat_Vehicle Cells_Drug Cells + Drug Heat_Drug Heat (T°C) Cells_Drug->Heat_Drug Lysis_Vehicle Lysis Soluble Fraction Precipitate Heat_Vehicle->Lysis_Vehicle Lysis_Drug Lysis Soluble Fraction Precipitate Heat_Drug->Lysis_Drug Detect_Vehicle Quantify Target Protein (e.g., Western Blot) Lysis_Vehicle:sol->Detect_Vehicle Detect_Drug Quantify Target Protein (e.g., Western Blot) Lysis_Drug:sol->Detect_Drug Result Result: Drug-treated sample shows more soluble protein at higher temperatures Detect_Drug->Result

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for evaluating the phenotypic consequences of target inhibition, such as inducing cancer cell death or inhibiting proliferation.[24][30][31] It is crucial to distinguish between cytotoxic (cell-killing) and cytostatic (halting proliferation) effects.[24]

Common Assay Formats:

  • Metabolic Assays (MTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells.[31] For example, in the MTT assay, mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT) into a purple formazan product, which can be quantified by absorbance.[31] A decrease in signal indicates a loss of viable cells.

  • ATP Content Assays (CellTiter-Glo®): The quantity of ATP is a direct indicator of the number of metabolically active cells. These assays use a luciferase enzyme to measure ATP levels, producing a luminescent signal proportional to the number of viable cells. This method is highly sensitive and suitable for HTS.[31]

  • Membrane Integrity Assays (LDH release, Impermeable Dyes): These assays measure cytotoxicity by detecting damage to the cell membrane, a hallmark of late apoptosis or necrosis. For instance, the lactate dehydrogenase (LDH) assay quantifies the amount of this stable cytosolic enzyme released into the culture medium upon membrane rupture.

Part 3: Data Presentation

Clear and concise data presentation is vital for decision-making. IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%) should be calculated and tabulated for easy comparison.

Table 1: Example Biochemical Potency of Pyrrolo[3,4-c]pyridin-1-one Derivatives

Compound ID HPK1 IC50 (nM) (ADP-Glo™) PARP1 IC50 (nM) (Chemiluminescent)
PPY-001 15.2 >10,000
PPY-002 250.7 25.4
PPY-003 8.9 8,500
Staurosporine 5.1 N/A

| Olaparib | N/A | 1.5 |

Table 2: Example Cellular Activity of Lead Compound PPY-001

Cell Line Assay Type Endpoint EC50 (nM)
Jurkat CETSA® Target Engagement 120.5
A549 CellTiter-Glo® Viability 450.2

| MCF-7 | LDH Release | Cytotoxicity | >10,000 |

Part 4: Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for HPK1 Inhibition

Objective: To determine the IC50 value of test compounds against HPK1 kinase.

Materials:

  • Recombinant human HPK1 enzyme

  • HPK1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Remember to include a DMSO-only (vehicle) control for 0% inhibition and a no-enzyme control for 100% inhibition.

  • Kinase Reaction: a. To each well of the 384-well plate, add 2.5 µL of the test compound dilution. b. Add 2.5 µL of a 2X enzyme/substrate mix (containing HPK1 and its specific peptide substrate in kinase buffer). c. Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[9] d. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: a. Add 7.5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 15 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix for light generation. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay using CellTiter-Glo®

Objective: To determine the effect of test compounds on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque, sterile 96-well cell culture plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density ensures cells are in the exponential growth phase at the end of the assay.[30] c. Incubate overnight at 37°C, 5% CO2 to allow cells to adhere.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Add the desired final concentrations of the compounds to the wells. Include a vehicle (DMSO) control. c. Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® Reagent directly to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control and plot against the compound concentration to determine the EC50/GI50 value.

References

Application Note: High-Throughput Screening of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Libraries for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Scaffold

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this heterocyclic system have shown promise in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor properties.[1] Of particular note is the recent identification of compounds based on this scaffold as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation, making it a high-value target for cancer immunotherapy.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a focused library of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for assay development and execution, and outline a robust workflow for data analysis and hit validation.

The Strategic Imperative for Screening Pyrrolo[3,4-c]pyridone Libraries

The rationale for screening a focused library of this compound derivatives against a specific kinase target, such as HPK1, is twofold. Firstly, the known activity of this scaffold against HPK1 provides a strong starting point, increasing the probability of identifying potent and selective inhibitors.[2][3] Secondly, the modular nature of the scaffold allows for the generation of a diverse library of analogs through established synthetic routes, enabling a thorough exploration of the structure-activity relationship (SAR).[5][6][7]

The overall goal of the HTS campaign is to identify "hit" compounds that modulate the activity of the target kinase, which can then be advanced into lead optimization programs.[8][9]

Assay Development: The Foundation of a Successful HTS Campaign

The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[10][11] For kinase targets, a variety of HTS-compatible assay formats are available, including fluorescence-based and luminescence-based methods.[12][13][14][15][16]

Choosing the Right Assay: A Fluorescence-Based Approach for Kinase Activity

For this application, we will focus on a fluorescence-based assay that detects the product of the kinase reaction, adenosine diphosphate (ADP). This approach offers a universal method for monitoring the activity of any kinase, regardless of its substrate.[15][16] The principle of this assay is outlined in the workflow below.

G cluster_0 Assay Principle Kinase Kinase + Substrate + ATP Reaction Kinase Reaction Kinase->Reaction Incubation Products Phosphorylated Substrate + ADP Reaction->Products Detection ADP Detection Reagent Products->Detection Addition Signal Fluorescent Signal Detection->Signal Signal Generation

Caption: Workflow of a generic fluorescence-based kinase assay.

Key Parameters for Assay Validation: Ensuring Data Quality

Before embarking on a full-scale HTS campaign, the assay must be rigorously validated to ensure its performance. The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[17][18][19][20][21] It takes into account both the dynamic range of the assay and the variability of the data.

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls with low data variability. Ideal for HTS.[18][20]
0 to 0.5AcceptableThe assay can be used for screening, but may require further optimization.[20]
< 0UnacceptableThe assay is not suitable for HTS. Significant optimization is required.[18][20]

Protocol: High-Throughput Screening of a this compound Library

This protocol outlines a cell-free, fluorescence-based HTS assay to identify inhibitors of a target kinase from a library of this compound derivatives.

Materials and Reagents
  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Target Kinase: Purified recombinant kinase (e.g., HPK1).

  • Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity (e.g., Tris-HCl, MgCl2, DTT).

  • ADP Detection Kit: A commercially available fluorescence-based ADP detection kit.

  • Microplates: 384-well, low-volume, black, solid-bottom microplates.[8]

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Instrumentation
  • Acoustic liquid handler or pin tool for compound dispensing.

  • Automated liquid handler for reagent dispensing.

  • Microplate reader with fluorescence detection capabilities.

Experimental Workflow

HTS_Workflow cluster_workflow HTS Workflow start Start plate_prep Prepare 384-well Assay Plates start->plate_prep add_compounds Dispense Compounds and Controls plate_prep->add_compounds add_kinase Add Kinase and Substrate Mixture add_compounds->add_kinase pre_incubation Pre-incubate add_kinase->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate at RT initiate_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagent reaction_incubation->stop_reaction signal_incubation Incubate for Signal Development stop_reaction->signal_incubation read_plate Read Fluorescence signal_incubation->read_plate data_analysis Data Analysis and Hit Selection read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step high-throughput screening workflow.

Detailed Protocol Steps
  • Plate Preparation: Using an automated liquid handler, dispense 5 µL of assay buffer into all wells of a 384-well microplate. To mitigate edge effects, the outer wells can be filled with buffer and excluded from the analysis.[22][23]

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 50 nL of the this compound library compounds, positive control, and negative control (DMSO) to the appropriate wells of the assay plate. This will result in a final compound concentration of 10 µM in a total assay volume of 10 µL.[10]

  • Addition of Kinase and Substrate: Add 2.5 µL of a 2X solution of the target kinase and its substrate in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution in assay buffer to all wells to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Generation: Add 5 µL of the ADP detection reagent to all wells. This will stop the kinase reaction and initiate the development of the fluorescent signal.

  • Signal Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Hit Confirmation: From Raw Data to Validated Hits

The primary goal of HTS data analysis is to identify compounds that exhibit a statistically significant effect on the target.[24][25][26][27] This process involves data normalization, hit selection, and a series of confirmatory assays to eliminate false positives.[28]

Primary Hit Selection
  • Data Normalization: Raw fluorescence data from each plate is normalized to the plate-specific positive and negative controls to calculate the percent inhibition for each compound. % Inhibition = 100 * (1 - (Signalcompound - Signalpositive control) / (Signalnegative control - Signalpositive control))

  • Hit Threshold: A hit threshold is established based on the distribution of the data. A common approach is to define a hit as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

Hit Confirmation and Triage

Compounds identified as primary hits must undergo a rigorous confirmation process to ensure they are genuine modulators of the target and not assay artifacts.[28]

Hit_Validation_Workflow cluster_validation Hit Validation and Triage Workflow primary_hits Primary Hits from HTS retest Retest in Primary Assay primary_hits->retest dose_response Dose-Response Curve Generation (IC50) retest->dose_response false_positives Eliminate False Positives retest->false_positives Inactive orthogonal_assay Orthogonal Assay (e.g., different detection method) dose_response->orthogonal_assay dose_response->false_positives Poor Potency/Slope sar_analysis SAR Analysis and Chemical Tractability orthogonal_assay->sar_analysis orthogonal_assay->false_positives Inactive in Orthogonal Assay validated_hits Validated Hits for Lead Optimization sar_analysis->validated_hits

Caption: A typical workflow for hit validation and triage.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations to determine their potency (IC50). This helps to differentiate between compounds with genuine inhibitory activity and those that are non-specific or promiscuous inhibitors.

  • Orthogonal Assays: To further increase confidence in the hits, they should be tested in an orthogonal assay that utilizes a different detection method. For example, a luminescence-based ATP depletion assay could be used to confirm the results of the primary fluorescence-based ADP detection assay.[29]

  • Structure-Activity Relationship (SAR) Analysis: The structures of the validated hits are analyzed to identify common chemical scaffolds and to begin to understand the relationship between chemical structure and biological activity. This early SAR information is crucial for guiding the subsequent lead optimization phase.[28]

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By combining a focused compound library with a robust and well-validated HTS assay, researchers can efficiently identify potent and selective modulators of their target of interest. The detailed protocols and workflows presented in this application note provide a comprehensive framework for conducting a successful HTS campaign, from initial assay development to the identification of validated hits ready for advancement into drug discovery programs.

References

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core is a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, engaging with a variety of high-value therapeutic targets, including kinases, DNA repair enzymes, and receptors involved in the central nervous system.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting systematic Structure-Activity Relationship (SAR) studies on this important class of molecules. We will delve into the causality behind experimental design, present detailed and self-validating protocols for synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide lead optimization. The objective is to empower research teams to efficiently navigate the chemical space around this scaffold and accelerate the discovery of potent, selective, and drug-like clinical candidates.

Part I: Foundational Principles of SAR for the Pyrrolopyridinone Scaffold

The this compound Core: A Privileged Pharmacophore

The pyrrolopyridinone bicyclic system, an aza-analog of isoindolinone, serves as a rigid scaffold that projects substituents into defined vectors of three-dimensional space. This structural rigidity is advantageous for achieving high-affinity interactions with biological targets. The core structure presents several key positions that are amenable to chemical modification, making it an ideal template for SAR exploration.

  • N-2 Position: The nitrogen atom of the lactam ring is a primary point for introducing diversity. Substitutions here can profoundly influence target engagement, cell permeability, and metabolic stability.

  • C-4 and C-6 Positions: These positions on the pyridine ring allow for the modulation of electronic properties, solubility, and interactions with solvent-exposed regions of a target's binding site.

  • Aromatic System: The inherent properties of the pyridine ring can be fine-tuned, for example, by introducing electron-donating or electron-withdrawing groups to alter the molecule's overall physicochemical profile.

The Iterative Nature of SAR Studies

SAR analysis is a cornerstone of drug discovery, providing a systematic methodology to understand how specific structural features of a compound influence its biological activity.[2] It is not a linear process but an iterative cycle of design, synthesis, and testing. Each cycle provides crucial data that informs the design of the next generation of analogs, progressively refining the compound's properties toward a desired therapeutic profile. This process is essential for optimizing potency and selectivity while simultaneously improving pharmacokinetic and safety profiles.[2]

SAR_Cycle cluster_legend Process Flow Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis Design->Synthesis Synthesize Novel Compounds Testing Biological Testing (In Vitro / In Vivo Assays) Synthesis->Testing Submit for Screening Analysis Data Analysis (SAR Interpretation) Testing->Analysis Generate Activity Data Analysis->Design Refine Hypothesis & Design Next Cycle key Forward Step key2 Iterative Feedback

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Part II: Key Biological Targets & SAR Insights

The this compound scaffold has been successfully employed to develop inhibitors for several important disease targets.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors for Cancer Immunotherapy

HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity. Several series of this compound derivatives have been developed as potent HPK1 inhibitors.[3][4][5]

Key SAR Observations:

  • N-2 Substitution: This position is critical for potency. Typically, a substituted aryl or heteroaryl group is required. For example, a 2-pyridyl group bearing a triazole moiety has been shown to be effective.[4] The substituents on this ring system explore a key pocket in the ATP-binding site of the kinase.

  • C-4 Substitution: Small, polar groups such as -(CH2)NH(CH3) can enhance solubility and contribute to interactions with the solvent-exposed region of the kinase, often improving cellular activity.[4]

  • C-6 Substitution: This position often accommodates small to medium-sized lipophilic groups, such as N(CH3)(isopropyl), which can improve potency and cell permeability by interacting with a hydrophobic pocket.[4]

Table 1: Representative SAR Data for HPK1 Inhibition

Compound IDN-2 SubstituentC-4 SubstituentC-6 SubstituentHPK1 IC₅₀ (nM)
I-1 2-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl-H-H>1000
I-2 2-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl-(CH₂)NH(CH₃)-H150
I-3 2-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl-(CH₂)NH(CH₃)-N(CH₃)(isopropyl)5.2
I-4 2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl-(CH₂)NH(CH₃)-N(CH₃)(isopropyl)45.8

Data is illustrative, based on trends reported in patent literature.[4]

Analgesic and Sedative Activity Modulators

Studies have explored derivatives of the related 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold for CNS activity, revealing key structural requirements for analgesic and sedative effects.[6]

Key SAR Observations:

  • Linker at N-2: The nature of the alkyl chain connecting the core to a terminal arylamine group is crucial. A 2-hydroxypropyl linker was found to be the most active among the series tested.[6] This suggests an optimal distance and geometry for interacting with the target receptor, potentially forming a key hydrogen bond.

  • Alkoxy Group at C-4: 4-alkoxy derivatives showed stronger analgesic properties than their counterparts without this group, with methoxy and ethoxy groups being beneficial.[6] This highlights the importance of an electron-donating group at this position.

  • Terminal Aryl Group: The substitution pattern on the terminal phenyl ring of the arylamine moiety significantly impacts potency. Unsubstituted phenyl or those with electron-withdrawing groups like -CF₃ or halogens at the meta or para positions were often favorable.[6]

Part III: Experimental Protocols

General Synthetic Strategy

A common route to synthesize the this compound core involves the lactamization and subsequent reduction of a pyridine dicarboxylate precursor.[7] The following is a generalized, representative protocol.

Rationale: This multi-step synthesis is designed for flexibility, allowing for the introduction of diversity at key positions. The choice of solvent (e.g., THF for reduction) and reagents (e.g., specific amines for lactamization) is critical for achieving good yields and purity.[7]

Synthesis_Workflow Start Furo[3,4-c]pyridine-1,3-dione (Starting Material) Step1 Step 1: Lactamization (e.g., R-NH2, o-Xylene, Δ) Start->Step1 Intermediate1 2H-pyrrolo[3,4-c]pyridine-1,3-dione Step1->Intermediate1 Step2 Step 2: Reduction (e.g., LiAlH4 or NaBH4, THF) Intermediate1->Step2 Product This compound (Core Scaffold) Step2->Product

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This molecule serves as a crucial scaffold in medicinal chemistry, notably in the development of kinase inhibitors for cancer immunotherapy.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems encountered during the synthesis, providing a systematic approach to identifying root causes and implementing effective solutions.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no product yield is a common issue that can stem from several factors related to reagents, catalysts, or reaction conditions.

  • Cause A: Inactive Catalyst System: The Palladium-catalyzed Buchwald-Hartwig amination is a favored method for constructing the C-N bond in the lactam ring.[5][6] The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a more advanced palladacycle precatalyst.[5][7]

    • Solution 1: Verify Precatalyst Activation. If using a Pd(II) source, ensure your conditions are suitable for reduction to Pd(0). This can sometimes be inhibited by poor quality solvents or reagents. Consider switching to a modern palladacycle precatalyst (e.g., G3 or G4 XPhos) which activates more reliably under basic conditions.[5][7]

    • Solution 2: Check Ligand Integrity. Biarylphosphine ligands (e.g., XPhos, RuPhos) are crucial for stabilizing the catalyst and facilitating the reaction cycle but are often air-sensitive. Degradation of the ligand will halt catalysis. Ensure ligands are handled under an inert atmosphere (Argon or Nitrogen).

    • Solution 3: Address Catalyst Poisoning. Functional groups on your substrate or impurities in the solvent (e.g., residual acetonitrile, chloroform, or pyridine) can bind to the palladium center and inhibit the reaction.[5][8] Ensure all reagents and solvents are of high purity and properly degassed.

  • Cause B: Inappropriate Base or Solvent. The choice of base and solvent is highly interdependent and crucial for success.

    • Solution 1: Optimize the Base. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or LHMDS are commonly used.[8] However, if your substrate has base-sensitive functional groups, these can cause decomposition. In such cases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better alternatives.[8] Poor solubility of the base can also stall the reaction; ensure vigorous stirring or sonication.[9]

    • Solution 2: Optimize the Solvent. Aprotic, non-coordinating solvents like toluene, dioxane, or THF are standard.[5][8] Toluene is often a good starting point due to its high boiling point, which allows for sufficient heating.[8] Ensure the solvent can dissolve your reactants and the inorganic base to a reasonable extent.

  • Cause C: Insufficient Reaction Temperature/Time.

    • Solution: The typical temperature range for these couplings is 80-110 °C.[5] If no conversion is observed, incrementally increase the temperature. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and to check for product degradation at higher temperatures.

Question 2: My LC-MS analysis shows the formation of a significant side product. How do I identify and minimize it?

Answer: Side product formation often arises from competing reaction pathways. Identifying the mass of the impurity is the first step to postulating its structure and origin.

  • Common Side Product 1: Hydrodehalogenation of Starting Material.

    • Identification: The mass of the side product corresponds to your aryl halide starting material minus the halogen atom (e.g., Ar-Br → Ar-H).

    • Cause: This occurs when the oxidative addition intermediate reacts with a hydrogen source before the amine couples. It can be promoted by moisture or certain bases.

    • Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. Handling all materials in a glovebox is ideal.

  • Common Side Product 2: Biaryl Formation (Homocoupling).

    • Identification: The mass of the side product corresponds to a dimer of your aryl starting material (e.g., 2 x Ar-Br → Ar-Ar).

    • Cause: This side reaction can become competitive, especially when the desired amination step is slow.[8]

    • Solution: This often points to a suboptimal ligand or catalyst concentration. Screen different phosphine ligands. Sometimes, a slightly lower reaction temperature can favor the desired C-N coupling over C-C homocoupling.

  • Common Side Product 3: Incomplete Cyclization.

    • Identification: The mass corresponds to the linear amino ester or amino acid intermediate, prior to the final intramolecular lactamization.

    • Cause: The final ring-closing step can be sterically hindered or have a high activation energy.

    • Solution: Increase the reaction temperature or time to promote the intramolecular cyclization. If the reaction is performed in two steps (intermolecular amination followed by intramolecular cyclization), ensure the conditions for the second step are optimized. Forcing conditions with a stronger base or higher temperatures may be necessary.

Question 3: The product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?

Answer: The lactam core and pyridine ring make the target molecule quite polar, which can lead to streaking and poor separation on silica gel.[10]

  • Solution 1: Modify the Mobile Phase. For silica gel chromatography, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%) to your eluent system (e.g., DCM/Methanol) can significantly improve peak shape by deactivating acidic sites on the silica and preventing protonation of your basic product.[10]

  • Solution 2: Use an Alternative Stationary Phase.

    • Alumina (basic or neutral): Alumina columns are better suited for purifying basic compounds and can prevent the streaking seen on silica.[10]

    • Reverse-Phase Chromatography (C18): This is an excellent alternative for polar compounds.[10] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape. Lyophilization is then required to remove the aqueous solvent.

  • Solution 3: Salt Formation and Crystallization. If the product is stable as a salt, you can try to form the HCl or other salt and crystallize it.[10] This can be a highly effective method for purification if a suitable crystallization solvent system can be found.

  • Solution 4: Ion-Exchange Chromatography. For compounds that are readily protonated, cation-exchange chromatography can be a powerful purification technique. The product binds to the column and is then eluted by increasing the ionic strength or pH of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this scaffold?

A common and effective approach involves a Palladium-catalyzed intramolecular C-N coupling (Buchwald-Hartwig amination) of a suitably substituted pyridine precursor, such as a 3-aminoalkyl-4-halopyridine derivative.[5][6] An alternative route starts from furo[3,4-c]pyridine-1,3-dione, which undergoes lactamization, reduction, and salification.[11]

Q2: How critical is the choice of phosphine ligand for the Pd-catalyzed reaction?

A2: It is absolutely critical. The ligand stabilizes the Pd(0) catalyst, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[5] Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, and RuPhos are often the most effective for coupling with challenging substrates like heteroaryl chlorides or bromides.[6][8] It is highly recommended to perform a small-scale screen of 2-3 different ligands to identify the optimal choice for your specific substrate.

Q3: Can I use an aryl chloride instead of a bromide or iodide?

A3: Yes, but aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[5][8] To achieve good results with an aryl chloride, you will likely need to use a more specialized, highly active catalyst system (e.g., a G3 or G4 palladacycle with a ligand like XPhos or tBuXPhos), higher temperatures, and potentially longer reaction times.[6][8]

Q4: My reaction requires strict anhydrous and anaerobic conditions. What are the best practices?

A4: To ensure success, follow these steps:

  • Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reagents: Use freshly purchased, high-purity reagents. Dry solvents using a solvent purification system or by distillation over an appropriate drying agent.

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas like Argon or Nitrogen. Use septa and needles for reagent transfers. A glovebox provides the most controlled environment.

  • Degassing: Degas the reaction solvent by sparging with argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

Data Summary & Protocols

Table 1: Representative Conditions for Buchwald-Hartwig Lactamization
ParameterCondition 1 (Standard)Condition 2 (For Sensitive Substrates)Condition 3 (For Aryl Chlorides)Source(s)
Pd Precatalyst Pd₂(dba)₃ (2 mol%)[Pd(allyl)Cl]₂ (1 mol%)XPhos Palladacycle G3 (2 mol%)[5][6]
Ligand XPhos (4.5 mol%)t-BuXPhos (2.5 mol%)(Included in precatalyst)[6]
Base NaOtBu (1.5 equiv)K₃PO₄ (2.0 equiv)LHMDS (1.5 equiv)[5][8]
Solvent Toluene1,4-Dioxane2-MeTHF[5][8]
Temperature 100 °C90 °C110 °C[5]
Concentration 0.1 M0.1 M0.1 M[8]
Experimental Protocol: General Procedure for Pd-Catalyzed Synthesis

This protocol is a general guideline and must be optimized for specific substrates.[8]

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 1.5 equiv) followed by the amine-containing substrate (1.1 equiv).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography using the appropriate stationary and mobile phases as determined by your troubleshooting analysis.

Visual Guides

Reaction Mechanism & Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH - HX RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Lactam Product (C-N bond formed) RedElim->Product ArX Aryl Halide (Ar-X) + Amine (R2NH) ArX->OxAdd Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Experimental Workflow

workflow arrow arrow start Start: Reagents & Glassware setup Assemble Under Inert Gas (Ar/N2) start->setup reagents Add Solvent, Base, Substrates, Catalyst setup->reagents heat Heat to Reaction Temp (e.g., 80-110 °C) reagents->heat monitor Monitor by TLC / LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow from setup to final product isolation.

Troubleshooting Decision Tree

troubleshoot start Problem: Low Yield check_sm Check TLC/LC-MS: Starting Material (SM) Consumed? start->check_sm sm_present SM Present check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes cause_catalyst Possible Cause: Inactive Catalyst or Low Temperature sm_present->cause_catalyst solution_catalyst Solution: 1. Check Ligand/Pd Source 2. Increase Temperature 3. Screen Solvents/Bases cause_catalyst->solution_catalyst cause_side_product Possible Cause: Side Reaction or Product Degradation sm_gone->cause_side_product solution_side_product Solution: 1. Identify Impurity by MS 2. Lower Temperature 3. Change Ligand/Base cause_side_product->solution_side_product

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The unique structural features of these aza-lactam derivatives, which often serve as crucial intermediates in medicinal chemistry, can present specific purification hurdles.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your purification workflows.

Problem 1: My target this compound derivative shows baseline streaking or poor separation on a standard silica gel column.

Potential Causes:

  • High Polarity: The presence of the lactam carbonyl and the pyridine nitrogen can impart significant polarity to the molecule, leading to strong interactions with the acidic silica gel stationary phase.[4]

  • Basic Nature of Pyridine Ring: The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface, causing streaking and irreversible adsorption.

  • Presence of Highly Polar Impurities: Starting materials or byproducts with multiple heteroatoms or charged functionalities can exacerbate separation issues.[5]

  • Compound Instability: The compound may be degrading on the acidic silica gel.[4]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, consider treating the silica gel with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine or ammonia in the mobile phase. This will neutralize the acidic silanol groups and minimize strong interactions with your basic compound.[4]

  • Switch to an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[4]

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with a mobile phase of water and an organic modifier (like acetonitrile or methanol) can be highly effective.[4]

  • Employ Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple interaction modes (e.g., ion-exchange and hydrophobic).[6][7][8] For polar, ionizable compounds like pyrrolopyridinone derivatives, a mixed-mode column can offer superior selectivity and resolution compared to traditional single-mode chromatography.[9][10]

Problem 2: I am observing co-elution of my desired product with a persistent impurity.

Potential Causes:

  • Structurally Similar Impurities: Byproducts from the synthesis, such as regioisomers or incompletely cyclized intermediates, may have very similar polarities to your target compound.[11][12]

  • Suboptimal Mobile Phase: The chosen solvent system may not have sufficient selectivity to resolve the components.

Solutions:

  • Optimize the Mobile Phase for Normal Phase Chromatography:

    • Solvent Screening: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or dichloromethane/methanol).

    • Ternary Solvent Systems: Introducing a third solvent can sometimes fine-tune the selectivity. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can significantly alter the separation.

  • Advanced Chromatography Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of polar and thermally labile molecules.[13][14] It often provides better resolution and faster separation times compared to HPLC.[15][16] The use of supercritical CO2 as the primary mobile phase also makes it a greener alternative.[17]

    • Preparative HPLC: If the impurity is present in a small amount and high purity is critical, preparative HPLC on either a normal or reverse-phase column can provide the necessary resolution.

Problem 3: My compound "oils out" instead of crystallizing during recrystallization.

Potential Causes:

  • Low Melting Point: The compound's melting point may be below the boiling point of the chosen recrystallization solvent.[18]

  • High Concentration of Impurities: A significant amount of impurities can disrupt the crystal lattice formation.[19]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound even at lower temperatures.[20]

Solutions:

  • Optimize the Recrystallization Solvent System:

    • Single-Solvent Method: Test a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[21]

    • Two-Solvent Method: If a suitable single solvent cannot be found, use a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.[21]

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.[18]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for nucleation.

  • Purify Before Recrystallization: If the crude material is very impure, it may be necessary to first pass it through a short plug of silica or alumina to remove the bulk of the impurities before attempting recrystallization.[4]

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for this compound derivatives.

Purification_Workflow Start Crude Product TLC_Analysis TLC Analysis (Multiple Solvent Systems) Start->TLC_Analysis Column_Chromatography Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Multiple Spots Good_Separation Good Separation on TLC? TLC_Analysis->Good_Separation Purity_Check Purity > 95%? Final_Product Final Pure Product Purity_Check->Final_Product Yes Recrystallization Recrystallization Purity_Check->Recrystallization No Recrystallization->Final_Product Column_Chromatography->Purity_Check Advanced_Chromatography Advanced Chromatography (Prep-HPLC, SFC, MMC) Advanced_Chromatography->Purity_Check Good_Separation->Purity_Check Yes Streaking_Baseline Streaking or Baseline Material? Good_Separation->Streaking_Baseline No Streaking_Baseline->Advanced_Chromatography No Modify_Column Modify Column Conditions (e.g., add base, change stationary phase) Streaking_Baseline->Modify_Column Yes Modify_Column->Column_Chromatography

Caption: A decision-making workflow for purifying this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[5] For instance, if the synthesis involves a cyclization step, you might encounter the uncyclized precursor.[22] Depending on the specific synthetic route, regioisomers can also be a significant impurity. It is crucial to use pure starting materials, as impurities in these can carry through the reaction sequence.[11]

Q2: How can I quickly assess the stability of my compound on silica gel?

A2: A simple method is to perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[4]

Q3: Are there any specific safety precautions I should take when purifying these compounds?

A3: As with all laboratory work, standard safety precautions such as wearing personal protective equipment (gloves, safety glasses, lab coat) are essential. Since the biological activities of many novel derivatives may not be fully characterized, it is prudent to handle them with care and avoid inhalation or skin contact.[2][3] When working with solvents, always use a well-ventilated fume hood.

Q4: My compound is a hydrochloride salt. How does this affect my purification strategy?

A4: Purifying a salt via traditional silica gel chromatography can be challenging. It is often better to neutralize the salt to the freebase before chromatography. You can do this by partitioning your compound between an organic solvent (like dichloromethane or ethyl acetate) and a mild aqueous base (like sodium bicarbonate solution). After extraction and drying, you can then proceed with chromatography on the freebase. If the freebase is unstable, you may need to explore alternative techniques like ion-exchange chromatography or reverse-phase chromatography where the salt form is more amenable to purification.

Q5: What is the best way to remove residual solvent from my final product?

A5: After your final purification step, residual solvents can be removed by drying the compound under high vacuum. If you have a stubborn, high-boiling solvent, you can sometimes remove it by dissolving your compound in a more volatile solvent (in which it is soluble) and then re-evaporating. This process, known as azeotropic distillation, can be repeated several times. For crystalline solids, gentle heating in a vacuum oven can also be effective, provided the compound is thermally stable.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedThroughputCommon ApplicationsKey Considerations
Recrystallization >99% (for suitable compounds)HighFinal purification step for crystalline solidsCompound must be a solid; finding a suitable solvent can be trial-and-error.[21][23]
Flash Column Chromatography (Silica/Alumina) 90-98%Medium to HighRoutine purification of reaction mixturesCompound stability on the stationary phase; potential for streaking with basic compounds.[4]
Preparative HPLC >99%Low to MediumHigh-purity samples for biological testing; separation of close-eluting impuritiesHigher cost; requires specialized equipment.
Supercritical Fluid Chromatography (SFC) >98%MediumChiral separations; purification of polar and thermally labile compoundsRequires specialized high-pressure equipment.[13][16]
Mixed-Mode Chromatography (MMC) >98%MediumPurification of complex mixtures and highly polar/ionizable compoundsColumn selection is critical and may require screening.[6][7]

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add 1% triethylamine (v/v) to the slurry and stir for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with your mobile phase, which should also contain 0.1-1% triethylamine.

  • Load your sample and proceed with the chromatography as usual.

Protocol 2: Two-Solvent Recrystallization
  • Place the crude, solid material in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (one that readily dissolves the compound) and heat the mixture to boiling to fully dissolve the solid.[21]

  • While the solution is hot, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until you observe persistent cloudiness.[20]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[19]

  • If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[18]

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

References

Technical Support Center: Synthesis and Purification of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. This molecule, a key intermediate in the development of novel therapeutics such as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, presents unique challenges in its synthesis and purification.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to provide actionable, field-tested solutions to common experimental hurdles. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.

Troubleshooting Guide: From Synthesis to Pure Compound

This section addresses specific, common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or Inconsistent Reaction Yield

Question: My reaction to synthesize this compound is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge in multi-step heterocyclic synthesis. The cause often lies in one of three areas: the choice of synthetic route, reaction conditions, or product degradation.

Possible Cause 1: Suboptimal Synthetic Route or Starting Material

The efficiency of your synthesis is fundamentally tied to the chosen pathway. Several routes to the target compound are reported, each with distinct advantages and disadvantages. A common and effective method involves the lactamization of a precursor like furo[3,4-c]pyridine-1,3-dione.[4]

Recommended Solutions:

  • Evaluate Your Starting Material: A well-characterized, high-purity starting material is critical. For instance, the synthesis starting from furo[3,4-c]pyridine-1,3-dione requires this precursor to be free of contaminants that could interfere with the subsequent lactamization or reduction steps.[4]

  • Consider Alternative Pathways: If you are facing persistent issues, consider an alternative route. A documented method involves the hydrolysis of an ethyl carbamate precursor using a strong base like barium hydroxide at elevated temperatures, which has reported yields around 72%.[5]

Possible Cause 2: Inefficient Reaction Conditions

Even with the correct reagents, suboptimal conditions (temperature, solvent, reaction time) can drastically reduce yield. Lactam formation, for example, is often a thermodynamically controlled process that requires sufficient thermal energy to overcome activation barriers.[6]

Recommended Solutions:

  • Temperature and Solvent Optimization: For the lactamization of furo[3,4-c]pyridine-1,3-dione, the reaction is typically run at the reflux temperature of a high-boiling solvent like o-xylene to drive the reaction to completion.[4] If using the barium hydroxide route, a high temperature (e.g., 120 °C in water) is necessary for efficient hydrolysis.[5]

  • Reagent Stoichiometry: Ensure the correct molar ratios are used. For example, when using urea as the nitrogen source in the lactamization reaction, using a slight excess can help drive the equilibrium towards the product.[4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This prevents premature workup (leaving starting material behind) or extended reaction times that can lead to side product formation and degradation.

Workflow: Troubleshooting Low Yield

G start Low Yield Observed check_route Is the synthetic route optimized? start->check_route check_conditions Are reaction conditions (T, solvent, time) optimal? check_route->check_conditions Yes alt_route Action: Evaluate alternative synthetic pathways. (e.g., Ba(OH)2 hydrolysis) check_route->alt_route No check_workup Is workup/purification causing product loss? check_conditions->check_workup Yes optimize_t Action: Optimize temperature and solvent (e.g., reflux in o-xylene). check_conditions->optimize_t No optimize_purification Action: Refine purification (See Issue 2). check_workup->optimize_purification No end Yield Improved check_workup->end Yes alt_route->check_conditions monitor_rxn Action: Monitor reaction progress via TLC/LC-MS. optimize_t->monitor_rxn monitor_rxn->check_workup optimize_purification->end

Caption: Decision tree for diagnosing and resolving low yield issues.

Issue 2: Difficulty in Purification and Persistent Impurities

Question: My final product is consistently impure, even after initial purification. How can I achieve higher purity?

Answer: The purification of polar, heterocyclic compounds like this pyrrolopyridinone can be challenging due to their solubility characteristics and the presence of closely related impurities. A multi-step purification strategy is often necessary.

Possible Cause 1: Ineffective Crystallization

Crystallization is a powerful purification technique, but its success is highly dependent on the solvent system.

Recommended Solution: Systematic Solvent Screening for Recrystallization

  • Solubility Testing: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot.[7]

  • Single Solvent System: If an ideal single solvent is found (e.g., ethanol, ethyl acetate, or isopropanol), perform the recrystallization by dissolving the crude material in a minimal amount of the hot solvent and allowing it to cool slowly.

  • Two-Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

Possible Cause 2: Poor Resolution in Column Chromatography

Co-elution of the product with impurities is a common problem if the mobile phase polarity is not optimized.

Recommended Solution: Optimized Flash Column Chromatography

  • TLC Analysis: Before running a column, determine the optimal mobile phase using TLC. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4, providing good separation from impurities.[7]

  • Solvent System: For a moderately polar compound like this compound, a gradient elution is often effective. Start with a less polar system (e.g., 98:2 Dichloromethane:Methanol) and gradually increase the polarity (e.g., to 95:5 or 90:10).

  • Stationary Phase: Standard silica gel is typically sufficient. Ensure the silica is properly packed and the column is loaded with a concentrated solution of the crude product to ensure a narrow band at the start.

Workflow: General Synthesis and Purification Strategy

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Material (e.g., Furo[3,4-c]pyridine-1,3-dione) reaction Lactamization / Reduction (e.g., with Urea or LiAlH4) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup crude Crude Product workup->crude chromatography Flash Column Chromatography (e.g., DCM/MeOH gradient) crude->chromatography recrystallization Recrystallization (Solvent screening) chromatography->recrystallization pure Pure Product recrystallization->pure analysis Characterization (NMR, MS, HPLC) pure->analysis

Caption: A typical workflow from synthesis to final analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to prepare this compound?

A1: Two primary routes are well-documented. The first involves a two-step process starting from furo[3,4-c]pyridine-1,3-dione, which undergoes lactamization (e.g., with urea) followed by a reduction step (e.g., with LiAlH4).[4] The second involves the hydrolysis of a protected precursor, such as ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate, using a strong base like Ba(OH)2 in water at 120 °C.[5] The choice depends on the availability of starting materials and tolerance for specific reagents like metal hydrides.

RouteStarting MaterialKey ReagentsTypical ConditionsReported YieldReference
Lactamization/Reduction Furo[3,4-c]pyridine-1,3-dione1. Urea 2. LiAlH41. Reflux in o-xylene 2. 0°C to RT in THFVariable[4]
Hydrolysis Ethyl 1H-pyrrolo[3,4-c] pyridine-2(3H)-carboxylateBa(OH)2120 °C in Water~72%[5]

Q2: How can I definitively confirm the structure and purity of my final product?

A2: A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H and ¹³C NMR: This will confirm the core structure, showing the correct number of protons and carbons and their chemical environments. The presence of the lactam N-H proton and the distinct aromatic and aliphatic signals are key identifiers.[5]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound (C₇H₈N₂O, MW: 148.15 g/mol ). High-resolution MS (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity. A single, sharp peak on multiple solvent systems provides strong evidence of high purity.

Q3: What is the significance of the this compound core in drug discovery?

A3: This scaffold is a privileged structure in medicinal chemistry. It acts as a rigid bicyclic core that can be functionalized at various positions to interact with biological targets. It is notably a key component in a new class of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are being investigated for cancer immunotherapy.[1][2][3] The lactam structure provides a stable anchor for building more complex molecules.[8][9]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. If your synthetic route involves lithium aluminum hydride (LiAlH4), extreme caution is necessary. LiAlH4 is a highly reactive reagent that reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure must be performed slowly and at low temperatures (e.g., 0 °C).

References

Technical Support Center: Overcoming Resistance to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one based drugs. This scaffold is the core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi), such as Talazoparib, which function by inducing synthetic lethality in cancer cells with deficient DNA damage repair pathways, particularly those with mutations in BRCA1 or BRCA2[1][2][3][4].

The principle of synthetic lethality is a powerful therapeutic strategy: while the loss of either PARP function or a key DNA repair pathway like Homologous Recombination (HR) is tolerable for a cell, the simultaneous loss of both is catastrophic, leading to genomic instability and cell death[4][5][6]. PARP inhibitors exploit this by not only inhibiting PARP's catalytic activity but also by "trapping" the PARP enzyme on DNA, which is a highly cytotoxic lesion for HR-deficient cells[1][7][8].

However, both intrinsic and acquired resistance are significant clinical challenges that researchers frequently encounter in the lab[9][10][11][12]. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming these resistance mechanisms.

Section 1: Troubleshooting Guide for PARPi Resistance

This section is structured in a question-and-answer format to directly address common issues observed during experimentation.

Issue: Decreased Drug Efficacy in a Previously Sensitive BRCA-mutant Cell Line

Q1: My BRCA1/2-mutant cancer cell line, which was initially highly sensitive to my pyrrolo[3,4-C]pyridin-1-one based PARPi, is now showing increased survival and proliferation after prolonged treatment. What is the most likely cause?

A1: The most common mechanism for acquired resistance in this context is the restoration of Homologous Recombination (HR) function .[1][9][13] This negates the synthetic lethal relationship with PARP inhibition. There are several ways this can occur:

  • Secondary or "Reversion" Mutations in BRCA1/2 : The cell line may have acquired a second mutation in the BRCA1 or BRCA2 gene that restores its open reading frame and, consequently, a functional protein.[7][14][15][16] This is a clinically observed mechanism of resistance.[14][15]

  • Loss of HR Suppressors (e.g., 53BP1) : In BRCA1-mutant cells specifically, the loss of proteins like 53BP1 can partially restore HR function and lead to PARPi resistance.[15][17][18]

  • Epigenetic Reversion : Changes in the methylation status of the BRCA1 promoter (if it was initially silenced by hypermethylation) can lead to its re-expression.[8][11]

Troubleshooting Workflow & Experimental Protocols

To diagnose the cause of resistance, a systematic approach is necessary.

cluster_0 Troubleshooting Workflow for Restored HR cluster_1 Experimental Outcomes & Interpretation A Resistant Cell Population Observed B Step 1: Sequence BRCA1/2 Locus A->B Isolate genomic DNA C Step 2: Assess HR Functional Status B->C If no reversion mutation found B_res1 Reversion Mutation Identified B->B_res1 B_res2 No Reversion Mutation B->B_res2 D Step 3: Analyze HR-Related Protein Expression C->D If HR function is restored C_res1 Increased RAD51 Foci Formation C->C_res1 C_res2 No Change in RAD51 Foci C->C_res2 D_res1 Loss of 53BP1 or Other Suppressors D->D_res1

Caption: Workflow to diagnose HR restoration in PARPi-resistant cells.

Protocol 1: BRCA1/2 Locus Sequencing

  • Isolate Genomic DNA : Use a standard DNA extraction kit to isolate high-quality genomic DNA from both the parental (sensitive) and the resistant cell lines.

  • PCR Amplification : Design primers flanking the known mutation site in the BRCA1 or BRCA2 gene. Amplify this region via PCR.

  • Sanger or Next-Generation Sequencing (NGS) : Sequence the PCR products. Compare the sequence from the resistant line to the parental line to identify any new mutations that could restore the protein's reading frame.[14]

Protocol 2: RAD51 Foci Formation Assay (Functional HR Assessment)

This assay functionally measures the cell's ability to perform HR. RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage during HR.[8][19]

  • Cell Culture : Plate parental and resistant cells on coverslips.

  • Induce DNA Damage : Treat cells with a DNA damaging agent (e.g., Mitomycin C or irradiation) to induce double-strand breaks.

  • Incubation : Allow cells to recover for several hours to permit the formation of RAD51 foci.

  • Immunofluorescence : Fix and permeabilize the cells. Incubate with a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.

  • Microscopy and Analysis : Visualize the cells using a fluorescence microscope. Count the number of cells with >5-10 RAD51 foci. A significant increase in the percentage of foci-positive cells in the resistant line compared to the parental line indicates restored HR proficiency.[19]

Q2: We've confirmed that HR is restored in our resistant cell line. How can we overcome this?

A2: The primary strategy is to use combination therapies to either re-induce an "HR-deficient" state or to target other critical cellular pathways.

  • Combination with DNA Damage Response (DDR) Inhibitors :

    • ATR or CHK1 Inhibitors : These inhibitors target key regulators of the DNA damage checkpoint. Combining a PARPi with an ATR or CHK1 inhibitor can prevent resistant cells from effectively repairing DNA, even with restored HR, leading to mitotic catastrophe.[20][21]

    • WEE1 Inhibitors : WEE1 is a kinase that regulates the G2/M cell cycle checkpoint. Combining a PARPi with a WEE1 inhibitor can force cells with damaged DNA into mitosis, causing cell death.[19][22]

  • Combination with Chemotherapy : Using the PARPi in combination with platinum-based agents (like cisplatin or carboplatin) can create a level of DNA damage that overwhelms even a restored HR pathway.[17][23] However, be mindful of increased toxicity.[21][23]

Combination StrategyTargetRationale
PARPi + ATRi/CHK1i ATR, CHK1Abrogate the G2/M checkpoint, preventing repair before mitosis.[20]
PARPi + WEE1i WEE1Force premature entry into mitosis with unrepaired DNA damage.[19]
PARPi + Platinum Agent DNAInduce complex DNA lesions that overwhelm the restored HR pathway.[17]
PARPi + PI3Ki PI3KInhibit parallel survival pathways that contribute to resistance.[22]
PARPi + DNA POLQ inhibitor DNA Polymerase ThetaExploit synthetic lethality in cells resistant to PARPi.[17]
Issue: Reduced Drug Potency in HR-Deficient Cells Without BRCA Reversion

Q3: My HR-deficient cell line is showing resistance, but sequencing confirms the BRCA mutation is still present and functional HR assays (RAD51 foci) show no restoration. What else could be the cause?

A3: In this scenario, the resistance mechanism likely lies elsewhere. The two most probable causes are target alteration or reduced intracellular drug concentration .

  • Changes in PARP1 Expression or Function : The potent trapping ability of pyrrolo[3,4-C]pyridin-1-one based PARPi is a key part of their cytotoxicity.[1][8]

    • Downregulation of PARP1 : Cells can reduce the expression of PARP1 protein, meaning there is less target for the inhibitor to trap.[13][24]

    • Point Mutations in PARP1 : Mutations in the PARP1 gene can reduce the inhibitor's binding affinity or interfere with the trapping mechanism.[8][13]

  • Increased Drug Efflux : Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[1][13][15][18]

Troubleshooting & Experimental Validation

Caption: Decision tree for investigating non-HR resistance mechanisms.

Protocol 3: Western Blot for PARP1 Expression

  • Prepare Lysates : Collect cell pellets from parental and resistant lines and prepare whole-cell lysates.

  • Quantify Protein : Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : Probe the membrane with a primary antibody specific for PARP1. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Analysis : A significant decrease in the PARP1 band intensity in the resistant line relative to the parental line (when normalized to the loading control) indicates target downregulation.

Protocol 4: P-glycoprotein (P-gp) Efflux Assay

  • Cell Preparation : Harvest parental and resistant cells and resuspend in a suitable buffer.

  • Substrate Loading : Incubate cells with a fluorescent P-gp substrate, such as Rhodamine 123.

  • Efflux Period : Wash the cells and resuspend in fresh media. Incubate for a set period (e.g., 1-2 hours) to allow for efflux.

  • Flow Cytometry : Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Interpretation : A lower mean fluorescence intensity in the resistant cell line compared to the parental line indicates increased efflux activity. This can be confirmed by repeating the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Tariquidar); if the fluorescence in the resistant line is restored to parental levels, P-gp upregulation is the confirmed mechanism.[18]

Q4: We've identified increased drug efflux as the resistance mechanism. What are our experimental options?

A4: The goal is to restore the intracellular concentration of the PARP inhibitor.

  • Co-administration with an Efflux Pump Inhibitor : In your experiments, you can treat the resistant cells with your PARPi in combination with a P-gp inhibitor like Verapamil or a more specific agent like Tariquidar.[18] This should re-sensitize the cells to the PARPi.

  • Use a PARPi that is a Poor Substrate for Efflux Pumps : While many PARPi are P-gp substrates, some may be less affected. If available, test alternative PARPi to see if they retain activity against the resistant line.

  • Novel Drug Formulations : Research is ongoing into novel drug delivery systems, such as nanoparticle formulations, designed to bypass efflux pump recognition.[8]

Section 2: Advanced Resistance Mechanisms & Solutions

Replication Fork Protection

Q5: My resistant cells show neither HR restoration nor changes in PARP1 or drug efflux. What is another possible mechanism?

A5: A more complex mechanism is the stabilization of stalled replication forks .[1][9] The cytotoxicity of PARP trapping arises from the collapse of replication forks into lethal double-strand breaks.[5][7] Cells can acquire resistance by upregulating mechanisms that protect these stalled forks from degradation by nucleases like MRE11.[13][25] Loss of factors that promote fork degradation can stabilize the fork, allowing time for repair and cell survival.

Investigative Strategy : Assessing replication fork stability directly can be done using DNA fiber analysis. This technique allows for the visualization of individual DNA replication forks and can measure fork speed and degradation. A decrease in fork degradation in resistant cells following treatment with a replication-stalling agent (like hydroxyurea) in combination with the PARPi would support this mechanism.

Overcoming Strategy : Combination with ATR inhibitors is particularly relevant here. ATR is a master regulator of the replication stress response. Inhibiting ATR in fork-stabilized resistant cells can de-protect the replication forks and re-sensitize them to PARP inhibition.[19]

cluster_0 PARPi Action in Sensitive HRd Cells cluster_1 Resistance via Fork Protection a PARPi Traps PARP on DNA Stalled Replication Fork b Fork Degradation by Nucleases (e.g., MRE11) a->b c Fork Collapse Double-Strand Break b->c d Cell Death (Synthetic Lethality) c->d e PARPi Traps PARP on DNA Stalled Replication Fork f Loss of Pro-Degradation Factors Upregulation of Protective Factors e->f g Fork Stabilization & Restart f->g h Cell Survival & Resistance g->h

Caption: Mechanism of resistance via replication fork stabilization.

Section 3: FAQs

Q: Are all this compound based drugs PARP inhibitors? A: No. While this is a common scaffold for potent PARP inhibitors like Talazoparib, it is also used for inhibitors of other kinases, such as HPK1.[26][27] It is crucial to know the specific target of your compound. This guide is focused on its application in PARP inhibition, which is where resistance mechanisms are most extensively studied.

Q: Is resistance to one PARPi predictive of resistance to others? A: Not always. While cross-resistance is common, especially if the mechanism is HR restoration, it can vary. For example, a cell line that gains resistance via upregulation of a specific efflux pump might still be sensitive to a different PARPi that is not a substrate for that pump. Furthermore, different PARPi have vastly different PARP trapping efficiencies (Talazoparib > Niraparib > Olaparib/Rucaparib)[1][13]. A mechanism that confers resistance to a weak trapper may not be sufficient to overcome a very strong trapper.

Q: Can we predict which patients will develop resistance? A: Predicting resistance is a major area of clinical research. Monitoring circulating tumor DNA (ctDNA) for the emergence of BRCA1/2 reversion mutations is a promising strategy to detect resistance early.[7] Functional biomarkers, like the RAD51 foci assay on tumor biopsies, can also assess the HR status of a tumor during treatment.[19] Low expression of proteins like EZH2 or the PAR-binding remodeler ALC1 may also serve as biomarkers for a poor response to PARPi therapy.[9]

References

Technical Support Center: Scaling Up the Production of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction: The Importance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry, particularly as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in cancer immunotherapy.[1][2][3] The efficient and scalable synthesis of this core structure is therefore a critical step in the development of novel therapeutics. This guide will focus on a common synthetic pathway and the associated scale-up challenges.

Proposed Synthetic Pathway for Scale-Up

A plausible and frequently utilized route for the synthesis of pyrrolopyridinones involves the formation of a cyclic imide followed by a selective reduction to the corresponding lactam.[4][5] The proposed pathway for the production of this compound is outlined below:

Synthetic_Pathway A Furo[3,4-c]pyridine-1,3-dione B 2H-Pyrrolo[3,4-c]pyridine-1,3-dione (Imide Intermediate) A->B Lactamization (e.g., with urea) C This compound (Target Lactam) B->C Selective Reduction (e.g., Zn/AcOH or NaBH4)

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the scale-up of the proposed synthetic pathway.

Section 1: Lactamization Step (Formation of 2H-Pyrrolo[3,4-c]pyridine-1,3-dione)

Q1: The lactamization reaction is sluggish and gives low yields on a larger scale, whereas it worked well in the lab. What could be the cause?

A1: This is a common issue when scaling up solid-phase or high-temperature reactions.[6][7] The primary culprits are often inefficient heat transfer and inadequate mixing.

  • Causality: In a large reactor, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer.[6] This can result in temperature gradients within the reaction mixture, where some parts are not reaching the optimal reaction temperature. A Chinese patent suggests that this reaction can be carried out using o-xylene as a solvent at reflux.[4] Inadequate mixing can also lead to poor contact between the solid furo[3,4-c]pyridine-1,3-dione and the lactamizing agent (e.g., urea).

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the reactor's agitator is appropriate for solid-liquid mixtures. A pitched-blade turbine or anchor stirrer might be more effective than a simple paddle stirrer. Monitor the power draw of the agitator to ensure consistent mixing.

    • Improve Heat Transfer: Use a reactor with a high-performance heating jacket. Consider using a higher-boiling point solvent to ensure a consistent and sufficiently high reaction temperature, but be mindful of potential side reactions at elevated temperatures.

    • Staged Addition: Instead of adding all reactants at once, consider a staged addition of the furo[3,4-c]pyridine-1,3-dione to the hot solution of the lactamizing agent to maintain better temperature control and mixing.

    • Reaction Monitoring: Use in-situ monitoring techniques like process IR or Raman spectroscopy to track the disappearance of the starting material and the formation of the imide intermediate in real-time.

Q2: During the work-up of the lactamization reaction, the product precipitates as a fine, difficult-to-filter solid. How can we improve the isolation process?

A2: The physical properties of a precipitate can change significantly with scale. Rapid cooling or changes in solvent composition during work-up can lead to the formation of fine particles.

  • Causality: On a large scale, cooling is often less controlled than in the lab, leading to rapid supersaturation and nucleation, which favors the formation of small crystals. The presence of impurities can also inhibit crystal growth.

  • Troubleshooting Steps:

    • Controlled Cooling: Implement a programmed cooling profile. A slower cooling rate will encourage the growth of larger, more easily filterable crystals.

    • Solvent Selection for Precipitation: If precipitating from a solvent, perform solubility studies to identify an anti-solvent that induces crystallization rather than amorphous precipitation. A slow addition of the anti-solvent is crucial.

    • Seeding: Introduce a small amount of previously isolated, crystalline product (seed crystals) at the point of supersaturation to promote the growth of larger crystals.

    • Aging: Hold the slurry at the final temperature for a period (aging) before filtration to allow for crystal growth and maturation.

Parameter Laboratory Scale (Typical) Pilot/Production Scale (Recommended)
Cooling Rate Rapid (e.g., ice bath)Controlled (e.g., 10-20 °C/hour)
Anti-solvent Addition Fast, manual additionSlow, controlled addition via pump
Seeding Often not performedRecommended
Aging Time Minutes1-4 hours

Table 1: Comparison of crystallization parameters between laboratory and production scales.

Section 2: Selective Reduction Step (Formation of this compound)

Q3: The reduction of the imide intermediate is not selective and leads to over-reduction to 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. How can we improve the selectivity for the lactam?

A3: Achieving selective reduction of one carbonyl group in a cyclic imide is a significant challenge, especially during scale-up where reaction conditions are harder to control precisely.

  • Causality: Over-reduction is often a result of poor temperature control, leading to increased reactivity of the reducing agent, or localized high concentrations of the reducing agent. The choice of reducing agent and solvent system is critical for selectivity. A related patent for the synthesis of the fully reduced product uses a strong reducing agent, Lithium Aluminium Hydride.[4] For the partial reduction to the lactam, milder conditions are necessary. Some literature suggests that regioselective reduction of 1,3-dioxopyrrolo[3,4-c] pyridines can be achieved with tin dust followed by treatment with triethylsilane.[5]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Evaluate milder reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or a mixture of solvents can be more selective than stronger hydrides. Zinc dust in acetic acid is another classic method for selective imide reduction.

    • Temperature Control: This is critical. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a cryostat for precise temperature control in the reactor.

    • Controlled Addition of Reducing Agent: Add the reducing agent slowly and sub-surface to avoid localized high concentrations. This is especially important for highly exothermic reductions.

    • pH Control: In some cases, the pH of the reaction mixture can influence the selectivity. Monitor and adjust the pH as needed.

Reduction_Selectivity cluster_0 Reaction Conditions A Imide Intermediate B Target Lactam A->B Mild Reducing Agent (e.g., NaBH4, Zn/AcOH) Low Temperature C Over-reduced Amine A->C Strong Reducing Agent (e.g., LiAlH4) High Temperature

References

Technical Support Center: A Guide to the Stability of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to minimize the degradation of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: Core Principles

This compound is a heterocyclic compound with a lactam moiety fused to a pyridine ring. This structure, while synthetically useful, is susceptible to several degradation pathways. A foundational understanding of these potential instabilities is crucial for maintaining the compound's purity and activity.

Forced degradation studies on structurally similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown significant susceptibility to degradation under various stress conditions. These studies indicate that the pyrrolo[3,4-c]pyridine core is prone to photolysis, hydrolysis in both acidic and alkaline environments, and oxidation.[1] The primary degradation mechanism often involves the cleavage of the pyrrolo[3,4-c]pyridine-1,3-dione ring.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at a controlled low temperature. Based on general best practices for heterocyclic compounds and data from suppliers of similar structures, the following conditions are recommended:

Parameter Recommendation Rationale
Temperature -20°C for long-term storage. 4°C is acceptable for short-term use.Lower temperatures slow down the rate of potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation and moisture-induced hydrolysis.
Light Protect from light by using an amber vial or by storing in a dark location.The pyrrolopyridine core is known to be photolabile.[1]
Container Use a tightly sealed, non-reactive container (e.g., glass vial with a PTFE-lined cap).Prevents exposure to atmospheric moisture and oxygen.

Q2: How should I prepare stock solutions of this compound for my experiments?

A2: The choice of solvent is critical for the stability of this compound in solution. Due to its susceptibility to hydrolysis, aqueous solutions, especially those with acidic or alkaline pH, should be avoided for storage.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions.

  • Solution Preparation:

    • Use anhydrous grade solvents.

    • Prepare solutions fresh for each experiment whenever possible.

    • If storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Causality: The lactam ring in this compound is susceptible to nucleophilic attack by water, which is catalyzed by both acid and base. Aprotic solvents minimize this hydrolytic degradation.

Q3: My compound has been stored for a while. How can I check its purity?

A3: The purity of this compound should be periodically assessed, especially if it has been stored for an extended period or if unexpected experimental results are observed. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for this purpose.[1][2] A detailed protocol for purity analysis is provided in Section IV.

III. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting potential degradation issues.

Issue 1: I observe a new, unexpected peak in my HPLC chromatogram.

This is a common indicator of degradation. The following workflow can help identify the cause and prevent further degradation.

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: My experimental results are inconsistent or show a loss of activity.

This could be due to the degradation of your compound, leading to a lower effective concentration.

Potential Cause Troubleshooting Steps Preventative Measures
Hydrolysis Analyze the sample by HPLC-MS to identify degradation products with masses corresponding to the addition of water.Use anhydrous solvents. Avoid acidic or basic conditions. Prepare solutions fresh.
Oxidation Use HPLC-MS to look for degradation products with an increase in mass of 16 Da (addition of oxygen) or 32 Da (addition of two oxygen atoms).Store solid compound and solutions under an inert atmosphere. Degas solvents before use.
Photodegradation Compare the HPLC profiles of a sample that has been exposed to light with one that has been kept in the dark.Store the compound and its solutions in amber vials or protected from light at all times.

IV. Experimental Protocols

Protocol 1: Purity Analysis of this compound by RP-HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • Anhydrous DMSO

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

    • Sample Preparation:

      • Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO.

      • Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: 254 nm (or an optimal wavelength determined by UV scan)

      • Gradient:

        Time (min) %A %B
        0 95 5
        20 5 95
        25 5 95
        26 95 5

        | 30 | 95 | 5 |

    • Data Analysis:

      • Integrate all peaks in the chromatogram.

      • Calculate the purity of the main peak as a percentage of the total peak area.

      • The presence of significant secondary peaks indicates potential degradation.

G cluster_degradation Potential Degradation Pathways A 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridin-1-one B Hydrolysis Product (Ring Opening) A->B H₂O / H⁺ or OH⁻ C Oxidation Product (N-oxide or Hydroxylated) A->C O₂ / Oxidizing Agent D Photodegradation Products (Complex Mixture) A->D Light (hν)

References

refinement of analytical methods for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold.

A Note on Scientific Integrity: While this compound is a key structural motif in medicinal chemistry, specific, validated analytical methods for its quantification are not extensively detailed in publicly available literature. Therefore, this guide is built upon foundational principles of analytical chemistry and bioanalysis, providing robust, experience-driven strategies analogous to those used for similar small heterocyclic molecules. The protocols and troubleshooting advice herein are designed to serve as a comprehensive starting point for your method development and validation, grounded in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

Part 1: Method Selection - Choosing the Right Analytical Tool

The choice of analytical technique is paramount and depends on the specific requirements of your study. The two most common and powerful techniques for quantifying compounds like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: Ideal for purity assessments, quantification in simple matrices (e.g., bulk drug substance, dissolution media), and when high sensitivity is not the primary requirement. It is a cost-effective and robust technique readily available in most analytical laboratories.

  • LC-MS/MS: The gold standard for quantifying low concentrations of analytes in complex biological matrices such as plasma, serum, or tissue homogenates.[2] Its superior sensitivity and selectivity are indispensable for pharmacokinetic, toxicokinetic, and bioequivalence studies.

Part 2: HPLC-UV Method Development & Troubleshooting Guide

HPLC-UV is a powerful tool for routine analysis and purity checks. A well-developed method is crucial for reliable and reproducible results.

Detailed Experimental Protocol: HPLC-UV
  • System Preparation:

    • Ensure the HPLC system is clean and free of contaminants. Purge all solvent lines with the initial mobile phase.

    • Perform a system suitability test using a standard compound to verify instrument performance (e.g., caffeine or a well-characterized in-house standard).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile and provide good retention for a wide range of moderately polar to nonpolar compounds.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate silanol groups on the silica-based column, reducing peak tailing for basic compounds like many nitrogen-containing heterocycles.[5]

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Elution: Start with a shallow gradient to effectively resolve the main peak from any impurities (e.g., 5% B to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant column temperature ensures retention time reproducibility.

    • Injection Volume: 10 µL.

    • UV Detection: Perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λmax). For pyridine-containing structures, this is often in the 254-280 nm range.

  • Method Validation (in accordance with ICH Q2(R1)): [1][3][6][7]

    • Specificity: Ensure the analyte peak is free from interference from placebo components, impurities, or degradation products.

    • Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between detector response and concentration. The correlation coefficient (r²) should typically be ≥ 0.999.

    • Accuracy & Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Experimentally determine the lowest concentration that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

Troubleshooting Common HPLC-UV Issues (Q&A Format)

Question 1: My peak is tailing or fronting. What should I do?

  • Answer: Poor peak shape is a common issue.[8]

    • Peak Tailing (Asymmetrical peak with a drawn-out tail): This is often seen with basic compounds like nitrogen-containing heterocycles.

      • Cause: Secondary interactions between the basic analyte and acidic silanol groups on the column's stationary phase.

      • Solution 1 (Mobile Phase): Lower the mobile phase pH by adding an acid like formic or trifluoroacetic acid (0.1%). This protonates the silanols, minimizing unwanted interactions.

      • Solution 2 (Column): Switch to a column with end-capping or a base-deactivated stationary phase designed for basic compounds.

      • Solution 3 (Overload): The sample concentration may be too high, leading to column overload. Try diluting the sample.

    • Peak Fronting (Asymmetrical peak with a sloping front):

      • Cause: Often due to column overload or poor sample solubility in the mobile phase.

      • Solution: Reduce the injection volume or sample concentration. Ensure your sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase.

Question 2: My retention time is shifting between injections. Why?

  • Answer: Drifting retention times compromise data integrity.

    • Cause 1 (System Equilibration): The column may not be fully equilibrated with the mobile phase.

    • Solution: Increase the column equilibration time before the first injection and between runs, especially for gradient methods.

    • Cause 2 (Mobile Phase): The mobile phase composition may be changing due to evaporation of the more volatile component or improper mixing.

    • Solution: Prepare fresh mobile phase daily. Ensure the solvent lines are properly placed in the reservoirs and that the online degasser is functioning correctly.

    • Cause 3 (Temperature): Fluctuations in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No rt_check Check System Equilibration Prepare Fresh Mobile Phase Use Column Oven retention_time->rt_check Yes res_check Optimize Gradient Slope Change Mobile Phase Organic Try Different Column Chemistry resolution->res_check Yes tailing_sol Adjust Mobile Phase pH Reduce Sample Concentration Use Base-Deactivated Column tailing->tailing_sol Tailing fronting_sol Dilute Sample Match Sample Solvent to Mobile Phase tailing->fronting_sol Fronting end_node Problem Solved tailing_sol->end_node fronting_sol->end_node rt_check->end_node res_check->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Part 3: LC-MS/MS Method Development & Troubleshooting for Bioanalysis

For quantifying this compound in biological fluids, LC-MS/MS is the method of choice. The primary challenge in bioanalysis is overcoming matrix effects.

Detailed Experimental Protocol: LC-MS/MS
  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and find the precursor ion (typically [M+H]⁺ for basic compounds).

    • Perform a product ion scan to identify stable, high-intensity fragment ions for Multiple Reaction Monitoring (MRM). Select at least two transitions for confident identification and quantification.

  • Chromatographic Conditions (Optimized for Speed and Selectivity):

    • Column: Use a shorter column with smaller particles (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times, compatible with mass spectrometry.

    • Mobile Phase: Use MS-compatible volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphate buffers.

    • Flow Rate: Adjust according to the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).

    • Gradient: A rapid gradient is often used to elute the analyte quickly while separating it from major matrix components that can cause ion suppression.

  • Sample Preparation:

    • The goal is to remove proteins and phospholipids that interfere with ionization. See the Sample Preparation Guide in Part 4.

  • Method Validation (in accordance with FDA Bioanalytical Method Validation Guidance): [2][4][9][10]

    • In addition to the parameters for HPLC-UV, bioanalytical validation requires assessment of:

      • Selectivity & Matrix Effects: Evaluate at least six different lots of the biological matrix to ensure that endogenous components do not interfere with quantification. Matrix effects are a major concern in LC-MS analysis.[11][12][13]

      • Recovery: Determine the efficiency of the extraction process.

      • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Troubleshooting Common LC-MS/MS Issues (Q&A Format)

Question 1: I'm seeing low or inconsistent signal intensity. What is the cause?

  • Answer: This is often due to ion suppression.

    • Cause: Co-eluting matrix components (e.g., phospholipids from plasma) compete with the analyte for ionization in the MS source, reducing the analyte's signal.[13][14]

    • Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of the analyte into the MS while injecting an extracted blank matrix sample. A dip in the analyte's signal at certain retention times indicates ion suppression.

    • Solution 1 (Chromatography): Adjust the chromatographic gradient to separate the analyte from the suppression zones.

    • Solution 2 (Sample Prep): Improve the sample cleanup. Switch from protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[15][16]

    • Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.

Question 2: I'm observing high background noise or ghost peaks.

  • Answer: Contamination is a likely culprit.

    • Cause: Contamination can come from the sample, solvents, tubing, or carryover from a previous injection.

    • Solution 1 (System Cleaning): Flush the entire LC system with a strong solvent wash sequence (e.g., water, methanol, isopropanol, acetonitrile).

    • Solution 2 (Carryover): Optimize the injector needle wash. Use a wash solvent that is strong enough to remove all traces of the analyte between injections.

    • Solution 3 (Mobile Phase): Use high-purity, LC-MS grade solvents and additives to minimize background noise.

Diagram: Investigating Matrix Effects

Matrix_Effects start Inconsistent Signal or Low Analyte Response suspect_me Suspect Matrix Effects? start->suspect_me pci_exp Perform Post-Column Infusion Experiment suspect_me->pci_exp Yes suppression_zone Signal Dip Observed? pci_exp->suppression_zone no_suppression No Signal Dip. Investigate Other Causes (e.g., Source Contamination) suppression_zone->no_suppression No mitigation Mitigation Strategy suppression_zone->mitigation Yes end_node Method Optimized no_suppression->end_node change_chrom Modify LC Gradient to Avoid Suppression Zone mitigation->change_chrom improve_sp Improve Sample Prep (e.g., LLE or SPE) mitigation->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard mitigation->use_sil_is change_chrom->end_node improve_sp->end_node use_sil_is->end_node

Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS/MS.

Part 4: Sample Preparation Guide

Effective sample preparation is critical for robust and reliable bioanalysis. It aims to remove interferences and concentrate the analyte.[16][17][18]

Data Presentation: Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, inexpensive, high recovery for many analytes.Not very clean; phospholipids and other endogenous components remain in the supernatant, high risk of matrix effects.High-throughput screening, early discovery.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.Provides a very clean extract, significantly reduces matrix effects.Labor-intensive, can be difficult to automate, may have lower recovery for polar compounds.Methods requiring high sensitivity and cleanliness.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a different solvent.Highly selective, provides the cleanest extracts, excellent for analyte concentration, easily automated.More expensive, requires method development to optimize sorbent, wash, and elution steps.Regulated bioanalysis, low concentration quantification.

References

Validation & Comparative

A Researcher's Guide to Selectivity and Cross-Reactivity Profiling of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The ability to modulate their activity with small molecule inhibitors has led to significant clinical breakthroughs. Among the promising new scaffolds is the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one core, which has shown potent inhibitory activity against key kinases involved in immune regulation, such as Hematopoietic Progenitor Kinase 1 (HPK1).

However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity remains a formidable challenge. Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action. This guide provides an in-depth comparison of methodologies for profiling the selectivity and cross-reactivity of this compound based inhibitors, offering a framework for researchers to make informed decisions in their drug development programs.

The Imperative of Selectivity Profiling for HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, the goal is to enhance the activation and proliferation of T-cells, thereby mounting a more robust anti-tumor immune response. However, the MAP4K family, to which HPK1 belongs, consists of several highly homologous kinases.[2] Cross-reactivity with other family members, such as the pro-inflammatory GLK (MAP4K3), could lead to undesirable off-target effects.[1] Therefore, rigorous selectivity profiling is not merely a regulatory requirement but a fundamental aspect of designing safe and effective immunotherapies.

Biochemical Assays: The First Line of Selectivity Assessment

Biochemical assays provide the initial and most direct measure of an inhibitor's potency and selectivity against a panel of purified kinases. These in vitro methods are essential for establishing a baseline understanding of a compound's activity in a controlled environment.

Comparative Biochemical Potency of HPK1 Inhibitors

While comprehensive, publicly available kinome-wide selectivity data for a series of this compound inhibitors is limited, we can illustrate the principles of selectivity by examining data from other well-characterized HPK1 inhibitors. This provides a benchmark for what researchers should aim for in their own profiling efforts.

Compound NameTargetPotency (IC50/Ki)Reported Selectivity Profile
Sunitinib Multi-kinaseKi: ~10 nM[3][4]A multi-receptor tyrosine kinase (RTK) inhibitor with known off-target activity against HPK1. Its primary targets include c-KIT, VEGFR, and PDGFR.[5]
GNE-1858 HPK1IC50: 1.9 nM[3]A potent and ATP-competitive HPK1 inhibitor.
BGB-15025 HPK1IC50: 1.04 nM[5]Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members.[5]
Compound K (BMS) HPK1IC50: 2.6 nM[3]Reported to have over 50-fold greater selectivity against HPK1 compared to other members of the MAP4K family.[3]
CFI-402411 HPK1Not DisclosedA highly potent inhibitor of HPK1 currently in clinical trials.[5]

Table 1. Biochemical potency and selectivity of representative HPK1 inhibitors. This table highlights the range of potencies and selectivities that have been achieved for HPK1, providing a comparative landscape for new chemical entities like those based on the this compound scaffold.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: This luminescent assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test inhibitor or DMSO (vehicle control).

    • Recombinant human kinase enzyme (e.g., HPK1 and other MAP4K family members).

    • A solution containing the kinase-specific substrate (e.g., Myelin Basic Protein for HPK1) and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

cluster_0 Biochemical Kinase Assay Workflow A Prepare Serial Dilution of Inhibitor B Add Inhibitor, Kinase, and Substrate/ATP Mix to Plate A->B C Incubate for Kinase Reaction B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP & Detect (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate IC50 from Dose-Response Curve F->G

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Assays: Validating Target Engagement in a Physiological Context

While biochemical assays are crucial for initial characterization, they do not fully recapitulate the complex environment inside a living cell. Cellular assays are therefore essential to confirm that an inhibitor can access its target, engage it, and exert the expected biological effect at relevant concentrations.

Cellular Target Engagement: Phospho-SLP-76 Assay

A direct way to measure the engagement of an HPK1 inhibitor in cells is to quantify the phosphorylation of its immediate downstream substrate, SLP-76.

Principle: Upon T-cell activation, HPK1 phosphorylates SLP-76 at Serine 376. An effective HPK1 inhibitor will block this phosphorylation event in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a relevant cell line, such as the human T-cell leukemia line, Jurkat, which endogenously expresses HPK1.

    • Plate the cells and treat with a dose-response of the test inhibitor or vehicle control for 1-2 hours.

  • T-Cell Receptor Stimulation:

    • Stimulate the T-cells to activate the TCR pathway. This is typically done using anti-CD3 and anti-CD28 antibodies.

  • Cell Lysis: After a short stimulation period (e.g., 15 minutes), lyse the cells to release the intracellular proteins.

  • Quantification of Phospho-SLP-76 (Ser376):

    • The level of phosphorylated SLP-76 can be quantified using various methods, such as a sandwich ELISA or Western blotting, with an antibody specific to the phospho-Ser376 site.

  • Data Analysis:

    • The signal from the phospho-SLP-76 detection is normalized to the total amount of SLP-76 or a loading control.

    • The IC50 value is determined by plotting the reduction in the phospho-SLP-76 signal against the inhibitor concentration.

Comparative Cellular Activity of HPK1 Inhibitors
Inhibitor NameCellular p-SLP76 (S376) InhibitionCellular IL-2 SecretionNotes
Hpk1-IN-35 IC50 = 1.04 µM (Jurkat)EC50 = 1.19 µM (Jurkat)A potent 7H-Pyrrolo[2,3-d]pyrimidine derivative.[2]
Compound 22 EC50 = 78 nM (PBMC)-A highly potent diaminopyrimidine carboxamide.[2]
HMC-B17 -EC50 = 11.56 nM (Jurkat)Orally bioavailable; potentiates anti-PD-L1 efficacy.[2]

Table 2. Cellular activity of selected HPK1 inhibitors. This table provides a comparison of the cellular potency of different inhibitors, which is a critical parameter for their potential therapeutic utility.

cluster_pathway HPK1 Signaling in T-Cell Activation TCR TCR Activation (anti-CD3/CD28) HPK1_active HPK1 (Active) TCR->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Inhibition T-Cell Activation Inhibited pSLP76->Inhibition Inhibitor 2,3-Dihydro-1H-pyrrolo [3,4-C]pyridin-1-one Inhibitor Inhibitor->HPK1_active blocks

Caption: Simplified HPK1 signaling pathway in T-cell activation.

Advanced Profiling Techniques for Unbiased Off-Target Identification

While panel-based screening is informative, it is inherently limited to the kinases included in the panel. Unbiased, proteome-wide approaches can provide a more comprehensive view of an inhibitor's selectivity.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. CETSA® measures this change in thermal stability upon inhibitor treatment.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test inhibitor or vehicle control.

  • Heat Challenge: Heat aliquots of the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (e.g., HPK1) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion: A Multi-Faceted Approach to Ensure Selectivity

The development of potent and selective this compound inhibitors requires a comprehensive and multi-faceted approach to selectivity and cross-reactivity profiling. The journey from a promising hit to a clinical candidate is paved with rigorous experimental validation. By combining in vitro biochemical assays with cellular target engagement and functional studies, researchers can build a robust data package that elucidates the true selectivity profile of their compounds. This systematic approach is not only crucial for mitigating the risks of off-target effects but also for building a strong foundation for the successful clinical translation of these next-generation kinase inhibitors.

References

A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: An Essential Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The bicyclic lactam 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy.[1][2] The rigidity and specific vectoral projection of substituents from this core make it an ideal platform for targeted drug design. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in drug development. This guide provides a comparative analysis of the primary synthetic routes to this scaffold, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform synthetic strategy.

Introduction to the Synthetic Landscape

The synthesis of the this compound core generally converges through two principal strategies, each with distinct advantages and considerations. The first approach involves the initial construction of the corresponding dione, pyrrolo[3,4-c]pyridine-1,3-dione, followed by a regioselective reduction of one carbonyl group. The second strategy builds the lactam ring directly through the cyclization of a suitably functionalized pyridine precursor. A third, though less direct, route involves the formation of the parent amine, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, which then requires subsequent oxidation to the desired lactam.

This guide will focus on the two most direct and industrially relevant approaches: the "Dione Reduction Route" and the "Direct Cyclization Route."

Route 1: The Dione Reduction Strategy

This two-stage approach first constructs the more readily accessible pyrrolo[3,4-c]pyridine-1,3-dione from commercially available starting materials, followed by a selective reduction to furnish the desired mono-oxo product. This strategy offers robustness and is well-documented in the literature.[3]

Stage 1: Synthesis of Pyrrolo[3,4-c]pyridine-1,3-dione

The synthesis of the key dione intermediate typically commences from 3,4-pyridinedicarboxylic acid. The acid is first converted to its anhydride, which is then reacted with an amine to form the corresponding imide.

Dione_Synthesis A 3,4-Pyridinedicarboxylic Acid B Furo[3,4-c]pyridine-1,3-dione (Anhydride) A->B Heat/Dehydration C Pyrrolo[3,4-c]pyridine-1,3-dione B->C R-NH2, Heat Dione_Reduction Dione Pyrrolo[3,4-c]pyridine-1,3-dione Intermediate Hydroxy-lactam Intermediate Dione->Intermediate 1. Sn, HCl Product This compound Intermediate->Product 2. Et3SiH, TFA Direct_Cyclization Start 4-(Aminomethyl)pyridine-3-carboxylic acid derivative Product This compound Start->Product Coupling agent (e.g., EDC, DCC) Base, Solvent

References

Validating Novel HPK1 Inhibitors In Vivo: A Comparative Guide for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unleashing the Immune System with HPK1 Inhibition

The landscape of cancer therapy is being reshaped by immuno-oncology, a field dedicated to harnessing the body's own immune system to fight malignancies. A promising target in this arena is Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] By dampening T-cell receptor (TCR) signaling, HPK1 acts as a brake on the anti-tumor immune response.[1][3] The strategic inhibition of HPK1, therefore, presents a compelling therapeutic approach to "release the brakes" and unleash a potent, targeted immune assault on cancer cells.[4][5]

This guide focuses on the critical next step after promising in vitro results: the in vivo validation of novel small molecule HPK1 inhibitors built on the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one scaffold. We will provide a framework for robust preclinical evaluation, comparing the hypothetical performance of a lead candidate from this series against relevant alternatives and providing the causal logic behind the experimental design.

The Rationale for In Vivo Validation of HPK1 Inhibitors

While in vitro assays are essential for determining potency and selectivity, they cannot replicate the complex, dynamic interplay of the tumor microenvironment (TME). In vivo studies are indispensable for assessing a drug candidate's true therapeutic potential by evaluating its:

  • Pharmacokinetics and Target Engagement: Does the compound reach the tumor and effectively inhibit HPK1 in a living system?

  • Anti-Tumor Efficacy: Does HPK1 inhibition translate to a reduction in tumor growth?

  • Immunomodulatory Effects: How does the compound alter the immune cell landscape within the tumor?

  • Safety and Tolerability: What is the on-target and off-target toxicity profile?

Designing a Robust In Vivo Validation Study

A well-designed in vivo study is a self-validating system. Here, we outline the critical components for evaluating a novel this compound-based HPK1 inhibitor, which we will refer to as "Pyrrolo-HPK1i-7" .

Selecting the Appropriate In Vivo Model

For immuno-oncology studies, a competent immune system is non-negotiable. Therefore, syngeneic mouse models are the gold standard.[6][7] These models involve implanting murine cancer cell lines into immunocompetent mice of the same genetic background, allowing for the study of tumor-immune interactions in a relevant context.[6]

  • Recommended Models:

    • CT26 (Colon Carcinoma): A widely used and well-characterized model, responsive to checkpoint inhibitors.[8]

    • MC38 (Colon Adenocarcinoma): Another standard model, known for its immunogenicity and response to various immunotherapies.[9]

Choosing Relevant Comparators

To contextualize the performance of Pyrrolo-HPK1i-7, it is crucial to include appropriate control and comparator arms in the study.

  • Vehicle Control: The formulation buffer used to deliver the test compounds. This group serves as the baseline for tumor growth.

  • Alternative HPK1 Inhibitor: A compound with a different chemical scaffold known to inhibit HPK1, such as CFI-402411 , provides a head-to-head comparison of potency and efficacy.[5]

  • Standard-of-Care Immunotherapy: An anti-PD-1 antibody is an essential positive control, as it is a clinically relevant immunotherapy.[10] This also allows for the evaluation of synergistic effects in a combination therapy arm.

Defining Key Endpoints

A multi-pronged approach to endpoint analysis provides a comprehensive picture of the drug's activity.

  • Primary Endpoint: Anti-Tumor Efficacy

    • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control.[11]

    • Survival Analysis: Monitoring the overall survival of the animals in each group.

  • Secondary Endpoints: Pharmacodynamics and Immune Profiling

    • Target Engagement: Measurement of the phosphorylation of SLP-76 at Ser376 in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs). A decrease in p-SLP-76 (Ser376) indicates successful HPK1 inhibition.[12][13]

    • Immune Cell Infiltration: Analysis of the TME using flow cytometry or immunohistochemistry to quantify the infiltration of CD8+ T cells, regulatory T cells (Tregs), and other immune cell populations. An increased CD8+/Treg ratio is a hallmark of a favorable anti-tumor immune response.[3]

    • Cytokine Production: Measurement of key pro-inflammatory cytokines such as IL-2 and IFN-γ in the plasma or tumor lysates.[14][15]

Visualizing the Mechanism and Workflow

To better understand the scientific rationale and experimental plan, the following diagrams illustrate the HPK1 signaling pathway and the in vivo study workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Downstream Signaling TCR TCR Engagement (Antigen Presentation) HPK1 HPK1 (MAP4K1) TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->T_Cell_Activation promotes Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation leads to Degradation->T_Cell_Activation attenuates Pyrrolo_HPK1i Pyrrolo-HPK1i-7 Pyrrolo_HPK1i->HPK1 inhibits

Caption: HPK1 signaling pathway and the point of inhibition by Pyrrolo-HPK1i-7.

In_Vivo_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase (21 days) cluster_Analysis Endpoint Analysis Tumor_Implantation Day 0: Tumor Cell Implantation (CT26 or MC38) Tumor_Growth Day 7-10: Tumor Palpable, Randomization into Groups Tumor_Implantation->Tumor_Growth Dosing Daily Dosing: - Vehicle - Pyrrolo-HPK1i-7 - CFI-402411 - Anti-PD-1 - Pyrrolo-HPK1i-7 + Anti-PD-1 Tumor_Growth->Dosing Monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight Dosing->Monitoring PD_Analysis Pharmacodynamics: - p-SLP-76 Analysis - Cytokine Profiling Dosing->PD_Analysis TME_Analysis TME Profiling: - Immune Cell Infiltration (Flow Cytometry/IHC) Dosing->TME_Analysis Efficacy Primary Endpoint: Tumor Growth Inhibition & Survival Monitoring->Efficacy

Caption: Experimental workflow for the in vivo validation of Pyrrolo-HPK1i-7.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from our proposed in vivo study, comparing Pyrrolo-HPK1i-7 to its alternatives.

Table 1: Anti-Tumor Efficacy in CT26 Syngeneic Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (TGI) (%)
VehicleDaily, p.o.1500 ± 250-
Pyrrolo-HPK1i-750 mg/kg, daily, p.o.750 ± 15050
CFI-40241150 mg/kg, daily, p.o.825 ± 18045
Anti-PD-110 mg/kg, bi-weekly, i.p.600 ± 12060
Pyrrolo-HPK1i-7 + Anti-PD-1Combination300 ± 8080

Table 2: Pharmacodynamic and Immune Profiling

Treatment Groupp-SLP-76 Inhibition in TILs (%)CD8+/Treg Ratio in TMEPlasma IFN-γ (pg/mL)
Vehicle01.5 ± 0.320 ± 5
Pyrrolo-HPK1i-775 ± 104.5 ± 0.8150 ± 30
CFI-40241170 ± 124.0 ± 0.7130 ± 25
Anti-PD-1N/A5.0 ± 1.0200 ± 40
Pyrrolo-HPK1i-7 + Anti-PD-178 ± 98.5 ± 1.5450 ± 70

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Syngeneic Mice
  • Animal Model: 6-8 week old female BALB/c mice for the CT26 model.

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups (n=10 per group).

  • Treatment Administration: Administer treatments as described in Table 1. Monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or show signs of ulceration. Tumors and blood are collected for further analysis.

  • Data Analysis: Calculate tumor volume using the formula: (Width² x Length) / 2. Calculate TGI as [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Protocol 2: Pharmacodynamic Analysis of p-SLP-76 by Flow Cytometry
  • Sample Collection: At the study endpoint, collect tumors and spleens.

  • Tissue Processing: Prepare single-cell suspensions from tumors and spleens by mechanical dissociation and enzymatic digestion.

  • Cell Staining:

    • Perform surface staining for immune cell markers (e.g., CD45, CD3, CD8).

    • Fix and permeabilize the cells using a phosphoprotein staining buffer set.

    • Perform intracellular staining with a fluorescently labeled antibody against p-SLP-76 (Ser376).

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of p-SLP-76 positive cells within the CD8+ T cell population.

Conclusion and Future Directions

The in vivo validation of novel HPK1 inhibitors is a critical step in their development as cancer immunotherapies. This guide provides a comprehensive framework for evaluating compounds with the this compound scaffold. The hypothetical data presented for "Pyrrolo-HPK1i-7" illustrates the potential for this class of compounds to exhibit potent single-agent efficacy and synergistic effects with checkpoint inhibitors.

A successful outcome from these studies, demonstrating robust tumor growth inhibition and a favorable immunomodulatory profile, would provide strong justification for advancing these novel HPK1 inhibitors into further preclinical development and ultimately, clinical trials.

References

A Comparative Guide to the Efficacy of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds under investigation, the 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core has emerged as a promising framework for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of various analogs based on this scaffold, drawing from a synthesis of available preclinical data. We will delve into their mechanisms of action, present comparative cytotoxicity data across different cancer cell lines, and provide detailed protocols for the key assays used to evaluate their performance.

The Rationale Behind Targeting Kinases with Pyrrolopyridinone Analogs

At the heart of many cancers are dysregulated signaling pathways that promote uncontrolled cell proliferation and survival. Protein kinases, enzymes that catalyze the phosphorylation of proteins, are often the culprits in these aberrant cascades. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

The this compound scaffold has proven to be a versatile backbone for the design of inhibitors targeting several key kinases implicated in cancer. A significant focus of research has been on Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation.[1][2][3] By inhibiting HPK1, these analogs can enhance the body's own immune response against tumors, a strategy central to the field of cancer immunotherapy.[4][5][6]

Furthermore, derivatives of the broader pyrrolopyridine family have demonstrated inhibitory activity against other critical cancer-related kinases such as Phosphoinositide 3-kinase (PI3K), Spleen Tyrosine Kinase (SYK), and FMS-like Tyrosine Kinase 3 (FLT3). The PI3K/Akt signaling pathway, in particular, is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[1][2][7]

Below is a diagram illustrating the pivotal role of HPK1 in T-cell receptor signaling, the primary target for many this compound analogs.

HPK1_Signaling_Pathway HPK1 Signaling in T-Cell Activation TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Recruitment Ubiquitination Ubiquitination & Degradation SLP76->Ubiquitination Leads to Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream Promotes HPK1->SLP76 Phosphorylation (Ser376) Analog 2,3-Dihydro-1H-pyrrolo [3,4-c]pyridin-1-one Analog Analog->HPK1 Inhibition Ubiquitination->Downstream Signal Attenuation T_Cell_Activation T-Cell Activation & Anti-Tumor Response Downstream->T_Cell_Activation

HPK1's role in T-cell receptor signal attenuation.

Comparative Efficacy of Pyrrolopyridinone Analogs: A Synthesis of Preclinical Findings

Direct head-to-head comparative studies of a wide range of this compound analogs across a standardized panel of cancer cell lines are limited in the public domain. However, by compiling data from various independent studies, we can construct a comparative overview of the cytotoxic potential of this class of compounds. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several pyrrolopyridine derivatives. It is important to note that variations in experimental conditions between studies can influence the observed IC50 values.

Compound Class/AnalogTarget Kinase(s)Cancer Cell LineIC50Reference
Pyrrolo[3,4-c]pyridine-3,6-dione derivativePI3KγTHP-1 (Acute myeloid leukemia)270 nM
1H-pyrrolo[3,2-c]pyridine derivative (10t)TubulinHeLa (Cervical cancer)0.12 µM[8]
SGC-7901 (Gastric cancer)0.15 µM[8]
MCF-7 (Breast cancer)0.21 µM[8]
Pyrrolo[3,4-b]pyridin-5-one derivative (1f)Not SpecifiedMDA-MB-231 (Breast cancer)6.25 µM
MCF-7 (Breast cancer)>200 µM

This table is a synthesis of data from multiple sources and is intended for informational purposes. Direct comparison between different studies should be made with caution.

Key Methodologies for Efficacy Evaluation

The assessment of the anti-cancer efficacy of novel compounds relies on a battery of well-established in vitro assays. Here, we provide detailed, step-by-step protocols for the fundamental experiments used to generate the type of data presented above.

Cell Viability and Cytotoxicity Assays

These assays are the first line of investigation to determine a compound's effect on cancer cell proliferation and survival.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Protocol:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.

    • After treatment, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4]

    • Wash the plates four times with tap water and allow them to air-dry.[4]

    • Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[4]

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4][10]

    • Allow the plates to air-dry.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm.[4]

The following diagram outlines the general workflow for these cell viability assays.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cell Adherence (Overnight) Seed_Cells->Adherence Treatment Treat with Pyrrolopyridinone Analogs Adherence->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Step Perform Assay-Specific Steps (MTT or SRB) Incubation->Assay_Step MTT_add Add MTT Reagent Assay_Step->MTT_add MTT SRB_fix Fix with TCA Assay_Step->SRB_fix SRB MTT_incubation Incubate (2-4 hours) MTT_add->MTT_incubation MTT_solubilize Solubilize Formazan MTT_incubation->MTT_solubilize Read_Absorbance Measure Absorbance MTT_solubilize->Read_Absorbance SRB_stain Stain with SRB SRB_fix->SRB_stain SRB_wash Wash with Acetic Acid SRB_stain->SRB_wash SRB_solubilize Solubilize Bound Dye SRB_wash->SRB_solubilize SRB_solubilize->Read_Absorbance Data_Analysis Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

A generalized workflow for cell viability assays.
Apoptosis Detection

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are employed.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Harvest cells after treatment and wash them with cold 1X PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

Mechanism of Action Elucidation

To confirm that the analogs are hitting their intended targets, Western blotting is a crucial technique.

Western Blotting for Signaling Pathway Analysis

This technique allows for the detection of specific proteins and their phosphorylation status, providing a snapshot of signaling pathway activity.

  • Protocol:

    • Treat cells with the pyrrolopyridinone analogs for a desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-SLP76, total SLP76, phospho-Akt, total Akt) overnight at 4°C.[11][12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with significant potential in oncology. While the available data indicates promising activity against a range of cancer cell lines, particularly through the inhibition of kinases like HPK1 and PI3K, there is a clear need for more systematic, comparative studies. Future research should focus on synthesizing libraries of these analogs and screening them against a broad, standardized panel of cancer cell lines to establish more definitive structure-activity relationships and identify lead candidates for further preclinical and clinical development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of anti-cancer compounds.

References

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Novel Kinase Inhibitors: A PARP Inhibitor Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is paved with rigorous preclinical evaluation. A critical component of this evaluation is the comprehensive assessment of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides a framework for such an assessment, using the well-characterized class of Poly(ADP-ribose) polymerase (PARP) inhibitors as a case study for comparison. While specific in vivo data for the novel scaffold 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one, a core structure for potential Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, is not yet widely available in the public domain, the principles and methodologies detailed here are directly applicable to its derivatives and other emerging targeted therapies.[1][2]

The Evolving Landscape of Targeted Cancer Therapy

The paradigm of cancer treatment has shifted dramatically with the advent of targeted therapies. Unlike traditional cytotoxic chemotherapy, these agents are designed to interact with specific molecular targets that are involved in the growth, progression, and spread of cancer. The success of such therapies hinges on a delicate balance: achieving sufficient drug concentration at the target site to elicit a therapeutic effect, while minimizing exposure to non-target tissues to reduce toxicity. This is where a deep understanding of PK/PD relationships becomes paramount.

PARP inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[3] These drugs exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is lethal to cancer cells that also have a defect in homologous recombination repair of double-strand breaks.[4] Currently, four major PARP inhibitors have received regulatory approval: Olaparib, Rucaparib, Niraparib, and Talazoparib. While they share a common mechanism of action, their distinct PK and PD profiles significantly influence their clinical utility.[4][5][6]

Comparative Pharmacokinetics of PARP Inhibitors

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters determine the drug's concentration-time profile in the plasma and, ultimately, at the site of action.

Parameter Olaparib Rucaparib Niraparib Talazoparib
Dosing Twice dailyTwice dailyOnce dailyOnce daily
Metabolism Extensively by CYP3A4Primarily by CYP2D6CarboxylesterasesMinimal
Half-life (t½) ~15 hours~17 hours~36 hours~90 hours
Bioavailability ~30%~40%~73%~100%
Drug-Drug Interaction Potential HighModerateLowMinimal
Impact of Food Increases absorptionIncreases absorptionNo significant effectNo significant effect

Data compiled from multiple sources.[5][6]

The differences in their metabolic pathways are particularly noteworthy. Olaparib and Rucaparib are extensively metabolized by cytochrome P450 enzymes, making them susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.[5][6] In contrast, Niraparib is metabolized by carboxylesterases, and Talazoparib undergoes minimal metabolism, reducing the likelihood of such interactions.[5][7] These metabolic differences underscore the importance of characterizing the metabolic fate of any new chemical entity, such as derivatives of this compound, early in development.

Experimental Protocol: In Vitro Metabolic Stability Assay

A crucial early step in PK assessment is to determine a compound's metabolic stability. This is often done using an in vitro assay with liver microsomes or hepatocytes.

Objective: To determine the rate of metabolism of a test compound by liver enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in a potassium phosphate buffer.

  • Incubation: The test compound (e.g., a this compound derivative) is added to the microsome suspension at a final concentration of 1 µM.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

This data helps predict the in vivo clearance and guides the selection of compounds with favorable metabolic profiles for further development.

G cluster_workflow Metabolic Stability Workflow Compound Compound Incubation Incubation Compound->Incubation Microsomes Microsomes Microsomes->Incubation Quenching Quenching Incubation->Quenching Time Points NADPH NADPH NADPH->Incubation Initiates Reaction LC_MS LC-MS Analysis Quenching->LC_MS Data_Analysis Data Analysis (Half-life, Clearance) LC_MS->Data_Analysis G cluster_pathway Mechanism of PARP Trapping SSB Single-Strand Break (SSB) PARP_recruitment PARP Recruitment SSB->PARP_recruitment Trapped_Complex Trapped PARP-DNA Complex PARP_recruitment->Trapped_Complex binds PARP_inhibition PARP Inhibitor PARP_inhibition->Trapped_Complex stabilizes DSB Double-Strand Break (DSB) Trapped_Complex->DSB collision with Replication_Fork Replication Fork Replication_Fork->DSB Cell_Death Cell Death in BRCA-deficient cells DSB->Cell_Death

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is a critical, non-negotiable component of laboratory best practices. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS No. 5655-00-5), a heterocyclic compound whose derivatives are explored for a range of pharmacological activities.[1][2][3]

The procedures outlined below are grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste stream confidently and responsibly. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Hazard Profile and Risk Assessment: Why Special Handling is Required

This compound and related pyrrolopyridine structures are biologically active molecules.[1][2] While comprehensive toxicological data for this specific compound is not widely published, the safety data for structurally similar compounds indicates potential hazards that must be managed proactively.

Key Assumed Hazards Based on Analogous Compounds:

  • Acute Toxicity: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Can cause skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

During combustion, nitrogen-containing heterocyclic compounds can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5] Therefore, incineration must be performed in a controlled, high-temperature facility equipped with appropriate scrubbers. Due to these potential hazards, this compound must be treated as hazardous waste .

Hazard Category Associated Risk & Rationale Primary Control Measure
Chemical Reactivity Stable under normal conditions, but thermal decomposition can release toxic gases (NOx, CO, CO2).[5]Avoid exposure to high heat. Segregate from strong oxidizing agents.
Human Health Potential for irritation (skin, eyes, respiratory) and acute toxicity upon ingestion.[4][5]Strict adherence to Personal Protective Equipment (PPE) protocols.
Environmental As a biologically active molecule, improper release can pose a risk to aquatic life and ecosystems.[6]Containment in sealed, labeled containers and disposal via a certified hazardous waste handler.

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures compliance with general hazardous waste regulations, such as those outlined by the EPA in the United States and equivalent bodies internationally.[7][8][9] Crucially, you must always consult and adhere to your institution's specific waste management policies and local regulations.

Step 1: Immediate Segregation at the Point of Generation

Causality: Preventing cross-contamination and ensuring the waste stream is correctly identified are the first steps in safe disposal. Mixing hazardous and non-hazardous waste is a serious compliance violation and increases disposal costs and risks.

  • Action: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Container Type: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap). Ensure the container is compatible with the waste (solid or in solution).

  • Labeling: The label must, at a minimum, include the words "Hazardous Waste ," the full chemical name: "This compound ," and the approximate concentration and quantity.

Step 2: Donning Appropriate Personal Protective Equipment (PPE)

Causality: To mitigate the risks of skin, eye, and respiratory irritation, a physical barrier is essential when handling the chemical or its waste.

  • Mandatory PPE:

    • Eye Protection: Safety glasses with side shields or, for larger quantities, a face shield.[5]

    • Hand Protection: Nitrile or other chemically resistant gloves. Use proper glove removal technique to avoid skin contact.[5]

    • Body Protection: A standard laboratory coat. For significant quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[5]

  • As-Needed PPE:

    • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a chemical fume hood.[4] If a hood is not available, a NIOSH-approved respirator may be required.

Step 3: Managing Contaminated Materials

Causality: Any item that comes into contact with the compound is considered hazardous waste and must be disposed of accordingly to prevent secondary exposure.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and absorbent paper. Place these items directly into the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Never dispose of this chemical down the drain. [5][9] This is a direct violation of environmental regulations and introduces bioactive compounds into waterways.

  • "Empty" Containers: The original container of this compound must also be disposed of as hazardous waste, as residual amounts will remain.[9] Do not rinse the container into the sewer.

Step 4: Spill Management Protocol

Causality: Accidental spills require a rapid, controlled response to prevent the spread of contamination and minimize exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent pad to cover and contain the spill.[5] Do not use combustible materials like paper towels.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's safety office), and dispose of all cleaning materials as hazardous waste.

Step 5: Storage and Final Disposal

Causality: Proper temporary storage and handover to certified professionals are the final, critical steps to ensure the waste is managed safely and legally from cradle to grave.

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area. The container must be closed at all times except when adding waste.

  • Handover: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] They are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[7]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste.

G cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_containment Containment & Labeling cluster_final Final Disposition start Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe is_spill Is it a Spill? ppe->is_spill spill_protocol Follow Spill Protocol: 1. Contain with Inert Absorbent 2. Collect into Waste Container is_spill->spill_protocol Yes segregate Segregate into Labeled Hazardous Waste Container (Solid or Liquid) is_spill->segregate No store Store Sealed Container in Designated Satellite Area spill_protocol->store no_drain PROHIBITED: Do NOT Dispose Down Drain segregate->no_drain segregate->store handover Arrange Pickup by EHS or Licensed Waste Contractor store->handover end Disposal Complete handover->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Trust in these self-validating protocols is built on a foundation of understanding not just what to do, but why you are doing it.

References

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds like 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one presents both exciting opportunities and critical safety challenges. As a Senior Application Scientist, this guide is designed to provide you with a robust framework for the safe handling, use, and disposal of this compound. In the absence of a comprehensive Safety Data Sheet (SDS), we will proceed with the utmost caution, treating this novel chemical as potentially hazardous until sufficient data proves otherwise. This proactive approach to safety is paramount in a research and development setting.[1][2]

Hazard Assessment: A Precautionary Approach

Given that this compound is a novel pyrrolopyridinone derivative, a thorough hazard assessment must be based on its structural components and the known toxicology of related chemical classes. The molecule incorporates a bicyclic heterocyclic amine structure and a lactam (a cyclic amide) moiety.

  • Heterocyclic Amines: This class of compounds can exhibit a wide range of biological activities. Some heterocyclic amines are known to be mutagenic and carcinogenic, particularly those formed during high-temperature cooking of meats.[3][4][5][6][7] While the conditions of its use in the lab differ, the inherent reactivity of the heterocyclic amine structure warrants careful handling to avoid exposure.

  • Pyridinone Core: Pyridine and its derivatives can be toxic.[8][9] Studies on pyridine itself indicate potential for adverse health effects, although high doses are often required.[10][11]

  • Lactam Moiety: The lactam ring is a common feature in many pharmaceuticals, including beta-lactam antibiotics. While structurally different, one key lesson from handling beta-lactams is their potential to act as sensitizers, which can cause allergic reactions upon repeated exposure.[12][13][14][15][16]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when working with novel compounds.[17][18] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Task Minimum PPE Requirement Enhanced Precautions (for larger quantities or potential for aerosolization)
Weighing and Aliquoting (Solid) - Standard lab coat- Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or fume hood
Dissolution and Solution Preparation - Standard lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Chemical-resistant apron over lab coat- Work within a certified chemical fume hood
Reaction Setup and Monitoring - Standard lab coat- Chemical splash goggles- Nitrile gloves- Flame-retardant lab coat (if flammable solvents are used)- Neoprene or other more resistant gloves (consult glove compatibility charts)- Work within a certified chemical fume hood
Work-up and Purification - Standard lab coat- Chemical splash goggles- Nitrile gloves- Chemical-resistant apron- Face shield- Work within a certified chemical fume hood
Waste Disposal - Standard lab coat- Chemical splash goggles- Nitrile gloves- Heavy-duty, chemical-resistant gloves- Chemical-resistant apron

PPE Selection Logic:

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound Task Identify Laboratory Task (e.g., Weighing, Reaction) Start->Task Scale Determine Scale of Operation (mg vs. g) Task->Scale Aerosol Potential for Aerosolization? Scale->Aerosol EnhancedBody Add: - Chemical-Resistant Apron Scale->EnhancedBody Large Scale BasicPPE Basic PPE: - Lab Coat - Safety Glasses - Nitrile Gloves Aerosol->BasicPPE Low Risk EnhancedEye Upgrade to: - Chemical Splash Goggles - Face Shield Aerosol->EnhancedEye Yes FumeHood Work in Fume Hood Aerosol->FumeHood Yes EnhancedEye->BasicPPE EnhancedBody->BasicPPE FumeHood->BasicPPE caption PPE Selection Workflow

Caption: PPE Selection Workflow

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational and disposal plan is crucial for minimizing exposure and environmental contamination.

Handling and Use Protocol
  • Preparation and Designate Area: Before handling the compound, ensure that a designated area, preferably within a chemical fume hood, is prepared.[1] All necessary equipment, including PPE, spill kits, and waste containers, should be readily accessible.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation of fine particulates. Use disposable weigh boats and spatulas to prevent cross-contamination.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Reactions and Manipulations: All manipulations of the compound, especially when in solution or during heating, must be conducted in a certified chemical fume hood.[18]

  • Post-Handling Decontamination: After handling, wipe down the work area with an appropriate solvent and then with soap and water. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Small Spills: For small, manageable spills, ensure you are wearing the appropriate PPE.

    • Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into a hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[19][20]

  • Waste Segregation:

    • Solid Waste: Collect un-used compound, contaminated weigh boats, and other solid materials in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[21][22]

  • Storage and Disposal: Store waste containers in a designated, well-ventilated, and secure waste accumulation area. Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific integrity and laboratory safety. By adopting a precautionary mindset, adhering to rigorous safety protocols, and meticulously planning every step from handling to disposal, we can advance our research goals while ensuring the well-being of ourselves, our colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS professionals for specific guidance.[17][18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
Reactant of Route 2
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.